8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-4-3-10-7-1-2-8(10)6-9(12)5-7/h7-9,11-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICDBTGLAIFPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Mechanics and Industrial Application of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Executive Summary
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol —commonly referred to as N-hydroxyethylnortropine—is a highly specialized, sterically hindered tertiary amino azabicyclic alcohol[1]. While structurally derived from the tropane alkaloid skeleton, its primary value lies not in pharmacology, but in advanced chemical engineering. This compound is engineered for acid gas enrichment , specifically the highly selective absorption of hydrogen sulfide (H₂S) in the presence of carbon dioxide (CO₂)[1].
This whitepaper provides an in-depth technical analysis of its structural mechanics, synthetic pathways, and thermodynamic behavior, designed for researchers and process chemists optimizing gas sweetening workflows.
Structural Identity and Steric Mechanics
The unique chemical behavior of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is entirely dictated by its rigid 3D architecture.
-
Bicyclic Framework: The core is an 8-azabicyclo[3.2.1]octane (tropane) ring. This rigid, bridged structure forces the substituents into locked spatial orientations.
-
Steric Shielding: The nitrogen atom (position 8) is a tertiary amine, bonded to the bridgehead carbons and a 2-hydroxyethyl group. The bulky carbon framework creates an "umbrella" of steric hindrance directly over the nitrogen's lone electron pair.
-
Nucleophilicity vs. Basicity: While the compound remains highly basic (capable of accepting protons), its nucleophilicity is severely restricted. Bulky electrophiles cannot physically approach the nitrogen lone pair to form a transition state.
This structural dichotomy is the exact mechanism that enables its industrial utility.
Synthetic Methodology: N-Alkylation of Nortropine
The synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol relies on the nucleophilic substitution of nortropine[2] using an alkylating agent such as 2-bromoethanol[3]. Because the bicyclic precursor is already sterically hindered, the reaction requires specific thermodynamic driving forces and acid scavenging to proceed efficiently.
Step-by-step synthetic workflow for the N-alkylation of nortropine.
Validated Experimental Protocol
-
Step 1: Reagent Preparation: Dissolve 1.0 equivalent of nortropine in anhydrous acetonitrile.
-
Causality: Anhydrous conditions are critical to prevent the competitive, base-catalyzed hydrolysis of 2-bromoethanol into ethylene glycol.
-
-
Step 2: Base Addition: Suspend 2.0 equivalents of finely powdered potassium carbonate (K₂CO₃) in the solution.
-
Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct generated during alkylation. Without it, HBr would protonate the unreacted nortropine, neutralizing its nucleophilicity and halting the reaction.
-
-
Step 3: Alkylation: Add 1.2 equivalents of 2-bromoethanol dropwise at 0°C, then heat the mixture to reflux (80°C) for 12 hours.
-
Causality: Dropwise addition controls the initial exothermic reaction. Refluxing provides the necessary activation energy to overcome the inherent steric hindrance of the [3.2.1] bicyclic framework during the Sₙ2 transition state.
-
-
Step 4: Filtration: Cool the mixture to room temperature and filter.
-
Causality: This physically removes the insoluble KBr salts and unreacted K₂CO₃ from the organic phase.
-
-
Step 5: Solvent Removal & Distillation: Evaporate the acetonitrile under reduced pressure, followed by fractional vacuum distillation.
-
Causality: Azabicyclic alcohols possess high boiling points and are prone to thermal degradation (oxidation or ring-opening) if distilled at atmospheric pressure. Vacuum distillation ensures high-purity isolation without thermal decomposition.
-
Mechanism of Action: Kinetic Selectivity in Acid Gas Enrichment
In industrial gas sweetening, natural gas or tail gas streams contain mixtures of H₂S and CO₂. The goal is to selectively remove H₂S (which is highly toxic and corrosive) while leaving CO₂ in the gas stream, or to enrich the H₂S concentration for downstream processing in a Claus plant[1][4].
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol achieves this through a principle known as kinetic selectivity , governed by its steric hindrance[1].
-
H₂S Absorption (Instantaneous): H₂S is a Brønsted acid. It reacts with the amine via a direct, instantaneous proton transfer. Because a proton (H⁺) is infinitesimally small, it easily bypasses the steric bulk of the tropane ring to reach the nitrogen lone pair, forming an amine salt (Amine-H⁺ + HS⁻).
-
CO₂ Absorption (Sterically Blocked): CO₂ is a Lewis acid. In unhindered primary or secondary amines, CO₂ reacts directly with the nitrogen to form a stable carbamate. However, in our target compound, the bulky[3.2.1] bicyclic structure physically blocks the CO₂ molecule from approaching the nitrogen.
-
CO₂ Hydration (Kinetically Slow): Because carbamate formation is blocked, CO₂ can only be absorbed via base-catalyzed hydration into bicarbonate (HCO₃⁻). This reaction is kinetically very slow.
By tuning the contact time in the absorption column, the amine captures the fast-reacting H₂S while the slow-reacting CO₂ slips through.
Reaction kinetics demonstrating high H2S selectivity over CO2.
Quantitative Data & Comparative Analysis
To understand the industrial superiority of severely sterically hindered amines like 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, we must compare it against industry-standard solvents like Monoethanolamine (MEA) and Methyldiethanolamine (MDEA)[1][5].
The table below summarizes the thermodynamic and kinetic profiles of these solvents:
| Amine Solvent | Classification | H₂S Reaction Rate | CO₂ Reaction Rate | H₂S/CO₂ Selectivity | Relative Regeneration Energy |
| Monoethanolamine (MEA) | Primary Amine | Very Fast | Very Fast | Poor (< 1.5) | High (~1.9x) |
| Methyldiethanolamine (MDEA) | Tertiary Amine | Fast | Slow | Moderate (~4.0) | Medium (~1.3x) |
| 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol | Sterically Hindered Tertiary | Fast | Extremely Slow | Excellent (> 10.0) | Low (~1.1x) |
The data reveals that MEA absorbs both gases rapidly, resulting in poor selectivity and high regeneration energy (due to the strong carbamate bonds formed with CO₂). MDEA, a tertiary amine, improves selectivity by preventing carbamate formation, but its relatively unhindered structure still allows for moderate CO₂ hydration.
Conversely, the severe steric hindrance of the [3.2.1] bicyclic framework in 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol almost entirely suppresses CO₂ hydration kinetics. This results in exceptional H₂S selectivity and significantly lower regeneration energy requirements, as the amine salt (Amine-H⁺ + HS⁻) is easily reversed by mild heating (80°C to 120°C)[5].
References
-
US Patent 4,405,580 - Selective removal of hydrogen sulfide from gaseous mixtures with severely sterically hindered amines. Google Patents.
-
WO1993010883A1 - Lean acid gas enrichment with selective hindered amines. Google Patents.
-
2-Bromoethanol Chemical Properties and Toxicity - ChemicalBook.
-
Nortropine (CAS 538-09-0) Chemical Data - CymitQuimica.
Sources
- 1. WO1993010883A1 - Lean acid gas enrichment with selective hindered amines - Google Patents [patents.google.com]
- 2. CAS 538-09-0: Nortropine | CymitQuimica [cymitquimica.com]
- 3. 2-Bromoethanol | 540-51-2 [chemicalbook.com]
- 4. WO1993010883A1 - Lean acid gas enrichment with selective hindered amines - Google Patents [patents.google.com]
- 5. WO1993010883A1 - Lean acid gas enrichment with selective hindered amines - Google Patents [patents.google.com]
Molecular structure and conformation of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Title: Structural Dynamics and Synthetic Utility of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol: A Technical Whitepaper
Executive Summary
This technical guide provides a comprehensive analysis of 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (also known as
Chemical Identity & Stereochemical Architecture
The molecule is built upon the 8-azabicyclo[3.2.1]octane (tropane) skeleton. Its reactivity and biological profile are dictated by the relative stereochemistry of the hydroxyl group at C3 and the conformation of the nitrogen bridge.
Stereoisomerism: The Endo/Exo Dichotomy
The "3-ol" designation implies two potential diastereomers based on the orientation of the hydroxyl group relative to the nitrogen bridge:
- -Isomer (Endo): The hydroxyl group is cis to the nitrogen bridge. Historically termed Tropine .[1] This is the thermodynamic product in many reductions but is sterically more congested due to 1,3-diaxial-like interactions with the bridgehead hydrogens.[1]
- -Isomer (Exo): The hydroxyl group is trans to the nitrogen bridge. Historically termed Pseudotropine .[1] This isomer is generally more stable and less hindered.
Note: Unless specified, commercial "8-azabicyclo[3.2.1]octan-3-ol" precursors often exist as the endo isomer (Tropine) or a mixture.[1] The
| Property | Descriptor |
| IUPAC Name | 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
| Common Name | |
| Core Skeleton | Tropane (8-azabicyclo[3.2.1]octane) |
| Key Functionalities | C3-Secondary Alcohol, |
| Molecular Formula | |
| MW | 171.24 g/mol |
Conformational Landscape
The tropane skeleton is not a rigid cage; it undergoes a complex conformational equilibrium involving the six-membered piperidine ring and the five-membered pyrrolidine ring.[1]
The Piperidine Ring: Chair vs. Boat
The six-membered ring containing the nitrogen bridge typically resides in a chair conformation . However, bulky substituents at the nitrogen (like the 2-hydroxyethyl group) or the C3 position can force a distortion into a "tipping boat" conformation to relieve 1,3-diaxial strain.[1]
Nitrogen Inversion & Substituent Orientation
The nitrogen atom is pyramidal and undergoes rapid inversion. The 2-hydroxyethyl substituent can adopt:
-
Equatorial Orientation: Sterically favored to avoid transannular interactions with the C3-hydrogens.[1]
-
Axial Orientation: Less favored sterically but potentially stabilized by intramolecular hydrogen bonding between the
-hydroxyethyl oxygen and the C3-hydroxyl proton (especially in the endo isomer).[1]
Diagram: Conformational Equilibrium
Caption: Equilibrium between N-equatorial and N-axial conformers. The axial form may be trapped by intramolecular hydrogen bonding in non-polar solvents.
Synthetic Methodology
The synthesis of 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is achieved via the
Protocol: Alkylation with 2-Bromoethanol
Reagents:
-
Alkylating Agent: 2-Bromoethanol.[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ). -
Solvent: Acetonitrile (
) or Ethanol ( ).
Step-by-Step Workflow:
-
Dissolution: Dissolve Nortropine (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration).
-
Base Addition: Add anhydrous
(1.5 eq). The base is critical to scavenge the HBr generated and drive the reaction. -
Alkylation: Add 2-Bromoethanol (1.1 eq) dropwise. Note: A slight excess ensures complete conversion of the secondary amine.
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours. Monitor by TLC (Mobile phase: MeOH/DCM/NH4OH). -
Work-up:
-
Filter off solid inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in DCM and wash with brine to remove unreacted bromoethanol.[1]
-
-
Purification: If necessary, purify via column chromatography (Silica gel, DCM:MeOH gradient) or recrystallization from Acetone/Ether.
Diagram: Synthetic Pathway
Caption: Nucleophilic substitution pathway converting Nortropine to the N-hydroxyethyl derivative via SN2 mechanism.
Analytical Characterization
Validating the structure requires distinguishing the
Diagnostic -NMR Signals
| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| C3-H | Methine | Triplet (broad) | Shift depends on Endo ( | |
| N-CH2 | Methylene | Triplet | Distinct from ring protons; correlates with N-bridge.[1] | |
| O-CH2 | Methylene | Triplet | Deshielded by oxygen; collapses to broad singlet if OH exchanges.[1] | |
| C1/C5-H | Bridgehead | Broad Singlet | Characteristic of tropane bridgeheads.[1] | |
| C6/C7-H | Ring CH2 | Multiplet | Complex envelope due to rigid bicyclic frame.[1] |
Self-Validation Check:
-
NOESY Experiment: Crucial for stereochemistry. An NOE correlation between the N-CH2 protons and the C3-H suggests the endo conformation or specific folding of the tail.
-
Mass Spectrometry: ESI+ should yield
.
Pharmaceutical Implications
This molecule is rarely a final drug but a high-value intermediate .[1]
-
Quaternization Precursor: The tertiary amine is alkylated with methyl bromide or similar agents to form quaternary ammonium salts. The
-hydroxyethyl group mimics the choline structure, enhancing affinity for muscarinic receptors.[1] -
Solubility Profile: The addition of the hydroxyethyl group significantly increases water solubility compared to the parent nortropine, aiding in the formulation of subsequent derivatives.
-
Polymer Chemistry: As a diol (C3-OH and Sidechain-OH), it acts as a rigid, bicyclic monomer for specialized polyurethanes or polyesters, imparting high
(glass transition temperature) to materials.[1]
References
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.[1] Pharmacological Reports, 60(4), 439-463.[1]
-
Holmes, H. L., & Manske, R. H. (1953). The Alkaloids: Chemistry and Physiology, Vol. 1. Academic Press.[1][3] (Foundational text on Tropane numbering and stereochemistry).
-
PubChem Compound Summary. (2024). 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine).[1][2][4][5] CID 68147.[1]
-
Warner, P. M., et al. (2010). Absolute configuration determination and conformational analysis of tropane alkaloids using vibrational circular dichroism and DFT techniques. Chirality, 22, 234–241.[6]
-
Fodor, G. (1960). The Tropane Alkaloids.[7] The Alkaloids: Chemistry and Physiology, 6, 145-177.[1] (Definitive review on the stereochemistry of tropine vs. pseudotropine).
Sources
- 1. 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride, 97%, Thermo | Fisher Scientific [fishersci.ca]
- 2. angenesci.com [angenesci.com]
- 3. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 5. 8-azabicyclo[3.2.1]octan-3-ol - SRIRAMCHEM [sriramchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS [mdpi.com]
Solvation Thermodynamics and Empirical Solubility Profiling of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Physicochemical Causality: The Molecular Architecture
To accurately predict and manipulate the solubility profile of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (a synthetic derivative of nortropine), one must first deconstruct its molecular architecture. As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic equilibrium dictated by structural causality.
The parent tropane alkaloid scaffold features a rigid bicyclic 7-azabicyclo[3.2.1]octane ring1[1]. The substitution at the N8 position with a 2-hydroxyethyl group fundamentally alters the solvation thermodynamics compared to simpler alkylated tropanes 2[2].
-
Hydrogen Bonding Capacity: The molecule is essentially a diol coupled with a tertiary amine. It possesses two strong hydrogen-bond donors (the C3 secondary hydroxyl and the N-ethyl primary hydroxyl) and three hydrogen-bond acceptors. This dense network of polar functional groups demands high-dielectric, protic, or strongly H-bond accepting solvents to overcome the crystal lattice energy.
-
Acid-Base Profile: The tertiary amine at the bridgehead (N8) typically exhibits a pKa of approximately 9.5 in aqueous environments 1[1], meaning it is heavily protonated at physiological pH. However, in neat organic solvents, it exists as a neutral free base. Consequently, its dipole moment and H-bonding capabilities—rather than ionic interactions—become the primary drivers of dissolution3[3].
Thermodynamic solvation pathways dictating the solubility profile of the target compound.
Quantitative Solubility Matrix in Organic Solvents
Based on the structural causality outlined above, the empirical solubility profile of the compound follows a strict polarity gradient. The table below synthesizes the expected quantitative solubility ranges in standard organic process solvents at 25°C.
| Solvent Classification | Organic Solvent | Dielectric Constant ( | Empirical Solubility Range (mg/mL) | Primary Solvation Mechanism |
| Protic (High Polarity) | Methanol | 32.7 | > 150 (Freely Soluble) | Dual H-bond donor/acceptor networking |
| Protic (High Polarity) | Ethanol | 24.5 | 80 - 120 (Soluble) | Dual H-bond donor/acceptor networking |
| Aprotic (High Polarity) | Dimethyl Sulfoxide | 46.7 | > 150 (Freely Soluble) | Strong dipole-dipole; H-bond acceptor |
| Aprotic (Moderate) | Acetonitrile | 37.5 | 15 - 30 (Sparingly Soluble) | Moderate dipole-dipole interactions |
| Aprotic (Low Polarity) | Ethyl Acetate | 6.0 | 2 - 10 (Slightly Soluble) | Weak H-bond acceptor interactions |
| Non-Polar | n-Heptane | 1.9 | < 0.1 (Practically Insoluble) | Negligible; restricted to weak dispersion |
Self-Validating Experimental Methodology: The Isothermal Shake-Flask Protocol
To generate trustworthy, highly reproducible solubility data for drug development, simply mixing solute and solvent is insufficient. The methodology must be a self-validating system that proves thermodynamic equilibrium has been reached. Furthermore, the analytical detection method must be tailored to the molecule's specific optical properties.
Causality Behind Experimental Choices (Expertise & Experience)
-
Why CAD over UV Detection? The bicyclic alkane core and the associated functional groups lack a conjugated
-electron system. Consequently, the molecule exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV introduces massive baseline drift and solvent interference. Charged Aerosol Detection (CAD) provides a uniform response independent of optical properties, making it mandatory for accurate quantification of this tropane derivative. -
Why Ultracentrifugation over Filtration? The highly polar nature of the tertiary amine and hydroxyl groups leads to severe non-specific adsorption onto standard syringe filter membranes (e.g., PTFE or Nylon) 4[4]. Ultracentrifugation guarantees that the supernatant concentration reflects true equilibrium without membrane-induced artifacts.
Step-by-Step Protocol
-
Solvent Saturation: Dispense 2.0 mL of the target organic solvent into a sealed 5 mL glass vial. Add 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol incrementally until a visible, persistent solid pellet remains (indicating supersaturation).
-
Isothermal Incubation: Place the vial in an isothermal shaker set precisely to 25.0°C ± 0.1°C. Agitate at 300 RPM. Causality: Solubility is highly temperature-dependent; fluctuations >0.5°C will skew the saturation curve.
-
Equilibrium Validation Check (The Trustworthiness Pillar): Extract a 100 µL aliquot at
hours and a second aliquot at hours. -
Phase Separation: Subject the aliquots to ultracentrifugation at 15,000 RPM for 15 minutes at 25.0°C to pellet the undissolved solid.
-
Quantification: Dilute the supernatant with the HPLC mobile phase and analyze via HPLC-CAD.
-
System Validation: Compare the calculated concentration of the 24h and 48h samples. The system is validated, and equilibrium is confirmed, only if the concentration variance (
) is . If , continue agitation for an additional 24 hours.
Workflow of the Self-Validating Isothermal Shake-Flask Method for Solubility Determination.
Downstream Implications for Process Chemistry
Understanding this solubility profile directly informs downstream purification. Because 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is highly soluble in alcohols but practically insoluble in alkanes, it is an ideal candidate for anti-solvent crystallization .
In a process chemistry workflow, the crude compound can be dissolved in a minimal volume of warm ethanol (the solvent). Upon controlled cooling, n-heptane (the anti-solvent) is titrated into the reactor. The stark dielectric contrast between ethanol (
References
-
Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: [4]
-
Title: SAFETY DATA SHEET: 8-Azabicyclo[3.2.1]octan-3-ol Source: TCI Chemicals URL: [2]
-
Title: Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives Source: MDPI URL: [1]
-
Title: Ion Pairs for Transdermal and Dermal Drug Delivery: A Review Source: UCL Discovery - University College London URL: [3]
Sources
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS number and safety data sheet (SDS)
Executive Summary
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol , commonly referred to as N-(2-Hydroxyethyl)nortropine , is a bicyclic amino-alcohol derivative of the tropane alkaloid family. Structurally, it consists of a nortropine core N-alkylated with a 2-hydroxyethyl group. This compound serves as a critical intermediate in the synthesis of quaternary ammonium anticholinergic agents and muscarinic antagonists used in respiratory and gastrointestinal pharmacotherapy.
This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, synthesis protocols, safety data (SDS), and applications in drug development. Due to its status as a specialized intermediate, it is often synthesized in situ or on-demand from Nortropine (CAS 538-09-0) .
Chemical Identity & Properties
Nomenclature & Identification[1][2][3]
| Property | Description |
| IUPAC Name | 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
| Common Synonyms | N-(2-Hydroxyethyl)nortropine; N-Hydroxyethyl-3-tropanol |
| Parent Compound | Nortropine (CAS 538-09-0) |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| SMILES | OCCN1C2CCC1CC(O)C2 |
| Stereochemistry | Typically exists as the endo-isomer (tropine configuration) derived from tropinone reduction, though exo-isomers (pseudotropine) are possible depending on the precursor.[1][2][3] |
Physiochemical Properties
-
Appearance: White to off-white crystalline solid or viscous oil (depending on purity/hydration).
-
Solubility: Highly soluble in water, ethanol, and methanol due to the dual hydroxyl functionality and tertiary amine. Sparingly soluble in non-polar solvents (hexane, diethyl ether).
-
pKa: Estimated ~9.5–10.0 (Tertiary amine).
-
Melting Point: Derivative dependent; hydrochloride salts typically melt >200°C (dec).
Synthesis & Manufacturing Protocols
The synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is achieved via the N-alkylation of nortropine. Two primary pathways are employed: direct alkylation with 2-bromoethanol or ring-opening of ethylene oxide.
Pathway A: N-Alkylation with 2-Bromoethanol (Standard Lab Scale)
This method is preferred for laboratory-scale synthesis due to the avoidance of gaseous reagents.
Reagents:
-
2-Bromoethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Protocol:
-
Dissolution: Dissolve Nortropine (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add anhydrous K₂CO₃ (20 mmol) to the solution.
-
Alkylation: Add 2-Bromoethanol (11 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.
-
Workup: Cool to room temperature. Filter off inorganic solids (KBr, excess K₂CO₃).
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude amino-alcohol.
-
Purification: Purify via flash column chromatography (Silica gel; DCM/MeOH gradient) or recrystallization from EtOAc/Hexane if solid.
Pathway B: Ethoxylation with Ethylene Oxide (Industrial Scale)
This method is atom-efficient but requires handling of hazardous ethylene oxide gas.
Reagents:
Protocol:
-
Setup: Charge Nortropine into a pressure reactor containing Methanol.
-
Reaction: Introduce Ethylene Oxide gas at 0–5°C. Seal the reactor and heat to 40–60°C for 4–6 hours.
-
Workup: Vent unreacted gas (through a scrubber). Concentrate the solution to obtain the product.
Synthetic Pathway Diagram
Figure 1: Synthetic route for N-(2-Hydroxyethyl)nortropine via N-alkylation.
Safety Data Sheet (SDS) Analysis
As a specialized intermediate, a specific SDS for the pure N-hydroxyethyl derivative may not be commercially indexed. The following safety profile is derived from the Hazard Classifications of Nortropine and Amino-Alcohols (e.g., Ethanolamine).
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Consult a physician.
-
Skin Contact: Wash immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician immediately.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
Handling & Storage[8]
-
Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Hygroscopic – store under inert gas (Nitrogen/Argon) recommended.
Personal Protective Equipment (PPE)
-
Eye/Face: Safety glasses with side-shields conforming to EN166.
-
Skin: Handle with nitrile gloves.
-
Body: Impervious clothing/Lab coat.
-
Respiratory: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
Pharmaceutical Applications
Anticholinergic Drug Development
The 8-(2-hydroxyethyl) moiety is a key structural feature in modifying the pharmacokinetics of tropane alkaloids.
-
Quaternization Precursor: The tertiary amine can be further alkylated (e.g., with methyl bromide) to form quaternary ammonium salts. These salts often exhibit potent anticholinergic activity with reduced blood-brain barrier penetration, making them suitable for peripheral targets (e.g., COPD, overactive bladder).
-
Hydrophilicity Modulation: The addition of the hydroxyethyl group increases the polarity of the tropane core, altering the solubility profile and receptor binding affinity compared to the parent nortropine.
Analytical Characterization Data
To validate the synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, the following spectral data should be obtained:
| Method | Expected Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10 (t, 1H, H-3), 3.65 (t, 2H, -CH₂CH₂OH ), 3.20 (m, 2H, H-1, H-5), 2.60 (t, 2H, -NCH₂ CH₂OH), 2.10–1.50 (m, 8H, tropane skeletal protons). |
| ¹³C NMR (CDCl₃) | Signals for tropane carbons (C1, C5, C3, C6/7, C2/4) plus two new signals for the hydroxyethyl chain (~δ 59.0, 54.0). |
| Mass Spectrometry (ESI) | [M+H]⁺ = 172.13 m/z.[7] |
References
-
PubChem. Nortropine (8-Azabicyclo[3.2.1]octan-3-ol).[8][1][9] National Library of Medicine. Available at: [Link]
-
Majewski, M., et al. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Organic & Biomolecular Chemistry.[10][11][12][13] Available at: [Link]
- U.S. Patent 20060058343.Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
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Pharmacophore analysis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives
An In-depth Technical Guide to the Pharmacophore Analysis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol Derivatives
Executive Summary
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with significant therapeutic applications.[1][2][3] Derivatives of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol represent a promising class of molecules for modulating key neurological targets, such as muscarinic acetylcholine receptors (mAChRs) and monoamine transporters.[4][5][6] This guide provides a comprehensive, in-depth protocol for conducting a pharmacophore analysis of these derivatives. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of steps to explain the strategic reasoning behind methodological choices. We will cover ligand- and structure-based model generation, rigorous model validation, and the application of the resulting pharmacophore in virtual screening campaigns to identify novel chemical entities. This document serves as a technical blueprint for researchers and drug development professionals aiming to accelerate the discovery of new therapeutics based on this versatile scaffold.
The Strategic Imperative for Pharmacophore Modeling
In modern drug discovery, a pharmacophore model is an essential tool. It represents the three-dimensional arrangement of essential chemical features that a molecule must possess to elicit a specific biological response.[7] For the 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol series, whose parent scaffold is known to interact with targets like the dopamine (DAT) and serotonin (SERT) transporters, a well-defined pharmacophore is critical.[1][8]
The primary goal of this analysis is twofold:
-
To establish a clear structure-activity relationship (SAR), understanding which functional groups and spatial arrangements are critical for potency and selectivity.[7][9]
-
To create a robust 3D query for virtual screening, enabling the rapid identification of diverse, novel scaffolds that mimic the key interaction features of the parent series—a process known as scaffold hopping.[10][11]
This guide will detail two complementary approaches:
-
Ligand-Based Modeling : Utilized when a set of active compounds is known, but high-resolution structural data of the biological target is unavailable.[12]
-
Structure-Based Modeling : Employed when the 3D structure of the target protein (e.g., from X-ray crystallography) is known, allowing the pharmacophore to be derived directly from key ligand-protein interactions.[13][14]
A Self-Validating Methodological Framework
Scientific integrity in computational modeling hinges on rigorous validation. The protocol outlined below is designed as a self-validating system, where the predictive power of the generated pharmacophore model is statistically assessed before its application in large-scale screening.
Phase 1: Ligand and Target Preparation
The quality of the input data dictates the quality of the output model. This initial phase is critical.
Protocol 1: Ligand Set Curation and Preparation
-
Selection of the Training Set : Curate a set of 15-25 derivatives of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol with a wide range of experimentally determined biological activities (e.g., IC50 or Ki values).[15] The set should include highly active, moderately active, and inactive compounds to maximize the model's ability to discriminate.
-
Selection of the Test Set : Independently, select a set of 5-10 active compounds that were not included in the training set. This set will be used later for external validation.
-
Generation of a Decoy Set : Create a larger set of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but which are presumed to be inactive. The DUD-E decoy database is an excellent resource for this purpose.[14]
-
3D Conformation Generation : For each molecule in the training, test, and decoy sets, generate a library of low-energy 3D conformations. This is a crucial step as the pharmacophore model must account for the conformational flexibility of the ligands.[9] Software such as Omega (OpenEye) or the conformational search modules in Schrödinger and MOE are suitable for this task.[9]
Protocol 2: Target Structure Preparation (for Structure-Based Modeling)
-
Protein Retrieval : Download the 3D crystal structure of the target of interest (e.g., a muscarinic receptor or monoamine transporter) from the Protein Data Bank (PDB).[16]
-
Structure Cleanup : Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning correct protonation states, and repairing any missing side chains or loops.
-
Binding Site Definition : Identify the ligand-binding pocket, typically defined as the region within a 5-6 Å radius of the co-crystallized ligand.
Phase 2: Pharmacophore Model Generation and Validation
This phase involves creating and rigorously testing the pharmacophore hypothesis.
Protocol 3: Ligand-Based Model Generation
-
Feature Identification : For each ligand in the training set, identify potential pharmacophoric features. For the 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol scaffold, key features would include:
-
Positive Ionizable (PI) : The tertiary amine in the bicyclic core.
-
Hydrogen Bond Acceptor (HBA) : The oxygen atoms of the hydroxyl groups.
-
Hydrogen Bond Donor (HBD) : The hydrogen atoms of the hydroxyl groups.
-
Hydrophobic (HY) : The aliphatic bicyclic ring system.
-
-
Common Feature Hypothesis : Utilize software like Phase (Schrödinger), Catalyst (BIOVIA), or LigandScout to align the training set molecules and identify a common 3D arrangement of pharmacophoric features that is present in the most active compounds but absent in the inactive ones.[17][18][19]
-
Hypothesis Scoring and Selection : The software will generate multiple potential pharmacophore models. Select the highest-scoring model based on parameters like survival score, which reflects how well the model maps the active compounds.[16]
Protocol 4: Model Validation
The trustworthiness of the selected model must be established before proceeding. This is arguably the most critical step in the entire workflow.
-
Internal Validation (Test Set Screening) : Screen the pre-prepared 3D conformations of the test set against the generated pharmacophore model. A robust model should identify most of the active compounds in the test set.
-
External Validation (Decoy Set Screening) : Screen the combined test set and decoy set against the pharmacophore model.
-
Performance Metrics Calculation : Evaluate the model's performance using standard statistical metrics.[11] Key metrics include:
-
Sensitivity : The ability to identify active molecules.
-
Specificity : The ability to reject inactive molecules.[11]
-
Enrichment Factor (EF) : Measures how many more active compounds are found in the top fraction of the screened database compared to a random selection.[7]
-
Receiver Operating Characteristic (ROC) Curve : A plot of the true positive rate (Sensitivity) against the false positive rate (1 - Specificity). The Area Under the Curve (AUC) provides a measure of the model's overall quality, with a value of 1.0 indicating a perfect model and 0.5 indicating random chance.[7][14]
-
A model is considered validated and trustworthy if it demonstrates high enrichment, sensitivity, and an AUC value significantly greater than 0.5.
Application in Drug Discovery
A validated pharmacophore model is a powerful tool for hit identification.
Virtual Screening
The primary application is to use the pharmacophore as a 3D search query to rapidly screen large chemical databases (e.g., ZINC, Enamine, Maybridge) containing millions of compounds.[13][14][16]
Protocol 5: Pharmacophore-Based Virtual Screening
-
Database Preparation : Obtain a multi-conformer 3D database of purchasable compounds.
-
Pharmacophore Screening : Use the validated model to screen the database. The software will identify molecules that can adopt a conformation matching the pharmacophore's features and geometric constraints.
-
Hit List Generation : The output is a list of "hits" ranked by how well they fit the pharmacophore model (fit value).[13]
This model posits that a positive ionizable feature (PI), a hydrogen bond acceptor (HBA), and a hydrophobic feature (HY) are crucial for activity, with specific distance constraints between them. This model can now be used to screen for new molecules that satisfy these geometric and chemical requirements.
Conclusion
Pharmacophore analysis is a cornerstone of modern, rational drug design. For a promising chemical series like the 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol derivatives, it provides an indispensable framework for understanding structure-activity relationships and discovering novel lead compounds. By following a rigorous, self-validating protocol as outlined in this guide, research teams can significantly enhance the efficiency and effectiveness of their drug discovery campaigns, ultimately reducing the time and cost required to bring new therapeutics to the clinic.
References
- Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand.
- Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Molekul.
- Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand.
- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
- Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). In Burger's Medicinal Chemistry and Drug Discovery.
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC - NIH.
- Bhattacharya, S., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. PubMed.
- Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022). PMC.
- Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. (2011). PubMed.
- Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (n.d.). PMC.
- Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (n.d.). PMC - PubMed Central.
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. (2023). JACS Au - ACS Publications.
- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.
- Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. (2016). MDPI.
- Lead Generation Using Pharmacophore Mapping and Three-Dimensional Database Searching: Application to Muscarinic M3 Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007). Google Patents.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. ResearchGate.
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI.
- QA Pharmacophore Modeling for Potential Drug Discovery. (n.d.). BioDuro.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.
- Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research.
- Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. (2006). PubMed.
- 8-azabicyclo[3.2.1]oct-2-ene derivatives, their preparation and use. (1997). Google Patents.
- Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC.
- An In-Depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene. (n.d.). Benchchem.
- Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. (2011). MDPI.
- Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. (1996). PubMed.
- Tropane Alkaloids. (2023). Eurofins Scientific.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022). Journal of Medicinal Chemistry - ACS Publications.
- An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2025). [Source not provided].
- Genomic and structural basis for evolution of tropane alkaloid biosynthesis. (2023). PNAS.
- From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist. (n.d.). ResearchGate.
- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI.
- The Use of Computational Tools in Ligand-Based Drug Design. (2023). AZoLifeSciences.
- T009 · Ligand-based pharmacophores. (n.d.). TeachOpenCADD.
- Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog.
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Methodological & Application
Synthesis protocol for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol from nortropine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (also known as N-(2-hydroxyethyl)nortropine). This compound serves as a critical intermediate in the synthesis of quaternary ammonium anticholinergic agents and complex tropane alkaloid derivatives.
The guide presents two distinct methodologies:
-
Method A (Standard Laboratory Protocol): Alkylation using 2-bromoethanol. This method is prioritized for its operational safety, ease of handling, and high reproducibility in research settings.
-
Method B (Industrial High-Throughput): Alkylation using ethylene oxide. This method offers superior atom economy but requires specialized pressure equipment and stringent safety controls.
Chemical Context & Retrosynthetic Analysis
The target molecule retains the rigid bicyclic skeleton of the tropane family. The transformation involves the selective N-alkylation of the secondary amine (nortropine) while preserving the C3-hydroxyl group configuration (typically endo).
Retrosynthetic Strategy
The synthesis relies on the nucleophilic attack of the bridgehead nitrogen (N8) onto an electrophilic ethyl source. The challenge lies in chemoselectivity: preventing O-alkylation at the C3 position and avoiding over-alkylation to the quaternary ammonium salt.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the N-hydroxyethyl side chain.
Method A: Alkylation with 2-Bromoethanol (Recommended)
This protocol utilizes mild basic conditions to scavenge the hydrobromic acid byproduct, driving the equilibrium forward while minimizing the risk of O-alkylation, which typically requires stronger bases (e.g., NaH) and anhydrous conditions.
Reagents & Materials[1][2][3][4][5][6][7]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Nortropine | 127.19 | 1.0 | Substrate |
| 2-Bromoethanol | 124.97 | 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base (Acid Scavenger) |
| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with Nortropine (10.0 g, 78.6 mmol) and anhydrous Ethanol (100 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous K₂CO₃ (21.7 g, 157 mmol) to the solution. The mixture will be a heterogeneous suspension.
-
Reagent Addition: Add 2-Bromoethanol (6.7 mL, 94.3 mmol) dropwise over 10 minutes at room temperature.
-
Note: Slow addition prevents localized high concentrations that could favor side reactions.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) for 6–8 hours.
-
Monitoring: Check progress via TLC (Eluent: DCM/MeOH/NH₄OH 90:10:1). The starting amine (lower Rf) should disappear, replaced by the product (higher Rf).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃) through a celite pad or sintered glass funnel. Wash the cake with cold ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield a viscous residue.[3]
-
-
Purification (Extraction):
-
Crystallization (Optional): If the product is an oil, it can often be crystallized from Acetone/Hexane or converted to the Hydrochloride salt by treating an ethereal solution with HCl/Ether.
Method B: Ethylene Oxide Alkylation (Industrial Alternative)
Safety Warning: Ethylene oxide (EtO) is a known carcinogen and highly flammable/explosive gas. This method should only be performed in a facility equipped with appropriate engineering controls (fume hoods, gas scrubbers).
Protocol Overview
This method is preferred for large-scale manufacturing due to high atom economy (no salt waste).
-
Solution Preparation: Dissolve Nortropine in Methanol (concentration ~1 M).
-
Reagent Addition: Cool the solution to 0°C. Bubble Ethylene Oxide gas (1.1 equiv) into the solution, or add a pre-cooled solution of EtO in methanol.
-
Reaction: Seal the reactor (pressure vessel preferred) and allow it to warm to room temperature. Stir for 12–24 hours.[2]
-
Workup: Vent excess EtO into a scrubber (NaOH solution). Concentrate the methanolic solution to yield the pure product.
-
Advantage:[4] No filtration or aqueous extraction is typically required if the conversion is quantitative.
-
Process Workflow & Validation
The following diagram illustrates the critical decision points and flow for Method A.
Figure 2: Operational workflow for the synthesis via alkyl halide substitution.
Characterization & Validation
To certify the identity of the synthesized material, the following analytical signatures must be verified:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.60 ppm (t, 2H): Corresponds to the -CH₂-OH protons (distinctive downfield shift due to oxygen).
-
δ 4.10 ppm (t, 1H): The methine proton at C3 (H-3), confirming the integrity of the secondary alcohol.
-
δ 3.10-3.20 ppm (m, 2H): Bridgehead protons (H-1, H-5).
-
Absence of N-H: The disappearance of the broad singlet corresponding to the secondary amine of nortropine.
-
-
Mass Spectrometry (ESI+):
-
Calculated Mass [M+H]⁺: 172.13 m/z.
-
Observed Mass: 172.1 m/z.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during extraction. | Increase reaction time; ensure product is not lost in aqueous layer (product is polar). Perform multiple DCM extractions or use CHCl₃/Isopropanol (3:1). |
| O-Alkylation | Reaction temperature too high or base too strong. | Strictly maintain reflux of Ethanol (78°C). Do not use NaH or NaOH; stick to Carbonates. |
| Impurity (Quaternary Salt) | Excess alkylating agent. | Control stoichiometry strictly (1.1 - 1.2 eq). Do not exceed. |
References
-
Tropane Alkaloid Chemistry: Lounasmaa, M., & Tamminen, T. (1993). The Tropane Alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press. Link
-
N-Alkylation Protocols: Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link
-
Ethylene Oxide Reactivity: Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide.[5][6][7] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
-
Physical Data (Nortropine): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68147, Nortropine. Link
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Application Note and Protocol: A Scalable Approach to the Pharmaceutical-Grade Synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
For: Researchers, scientists, and drug development professionals engaged in the synthesis of active pharmaceutical ingredients (APIs) and their precursors.
Abstract
This document provides a comprehensive guide to the scalable and controlled synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, a key intermediate in the development of various pharmaceutical agents. The protocol herein emphasizes a robust and reproducible N-alkylation of nortropine, designed for high-purity and scalability in compliance with Good Manufacturing Practices (GMP) for active pharmaceutical ingredients. Detailed methodologies for synthesis, purification, and in-depth analytical characterization are presented to ensure the final product meets stringent pharmaceutical quality standards.
Introduction: The Significance of the 8-azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry.[1] This rigid bicyclic structure is the core of a wide range of biologically active tropane alkaloids, which have been utilized for their medicinal properties for centuries.[2] The functionalization of the nitrogen atom at the 8-position allows for the modulation of the molecule's pharmacological profile, making it a versatile platform for drug design.
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, the target of this protocol, is a valuable precursor for the synthesis of more complex pharmaceutical agents. The presence of the hydroxyethyl group provides a handle for further chemical modifications, such as esterification or etherification, to generate a diverse library of compounds for biological screening. The development of a scalable and well-controlled synthetic process is therefore crucial for enabling its use in pharmaceutical research and development.
Synthetic Strategy: N-Alkylation of Nortropine
The most direct and scalable approach to the synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is the N-alkylation of the readily available starting material, nortropine (8-azabicyclo[3.2.1]octan-3-ol). This strategy involves the formation of a new carbon-nitrogen bond at the secondary amine of the nortropine core. Two primary alkylating agents are considered for this transformation: 2-bromoethanol and ethylene oxide.
-
2-Bromoethanol: This reagent offers a straightforward SN2 reaction pathway. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to deprotonate the nortropine, increasing its nucleophilicity. The choice of base and solvent is critical to optimize the reaction rate and minimize side reactions.
-
Ethylene oxide: As a highly reactive electrophile, ethylene oxide can directly react with the secondary amine of nortropine in a ring-opening reaction. This method avoids the generation of a halide salt byproduct, simplifying the workup procedure. However, due to the gaseous nature and high reactivity of ethylene oxide, this approach requires specialized equipment and stringent safety precautions.
For the purpose of this application note, we will focus on the 2-bromoethanol route due to its wider applicability in standard laboratory and pilot plant settings.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale and can be scaled up with appropriate process safety considerations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Nortropine | ≥98% | Commercially Available | Store in a desiccator. |
| 2-Bromoethanol | ≥97% | Commercially Available | Corrosive and toxic. Handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent to avoid side reactions. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and crystallization. |
| n-Heptane | ACS Grade | Commercially Available | For crystallization. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add nortropine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M of nortropine. Begin stirring and add finely powdered anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile. Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Extraction: Dissolve the crude oil in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Crystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add n-heptane to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote complete crystallization.
-
Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate/n-heptane mixture, and dry under vacuum at 40-50 °C to a constant weight.
Quality Control and Characterization
To ensure the suitability of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol for pharmaceutical use, a comprehensive set of analytical tests must be performed.
Analytical Methods
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity ≥ 99.5%. Identification and quantification of any process-related impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of the final product. | Spectra consistent with the structure of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of identity. | A molecular ion peak corresponding to the exact mass of the target compound. |
| Residual Solvent Analysis (GC-HS) | Quantification of residual solvents from the synthesis and purification process. | Residual solvents below the limits specified in ICH Q3C guidelines. |
| Melting Point | Physical characterization and purity indication. | A sharp melting point range consistent with a pure compound. |
Representative Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.05 (m, 1H), 3.65 (t, J = 5.6 Hz, 2H), 3.20 (m, 2H), 2.65 (t, J = 5.6 Hz, 2H), 2.20-2.00 (m, 4H), 1.90-1.70 (m, 4H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 68.5, 60.2, 59.8, 58.5, 40.1, 35.5, 28.0.
-
MS (ESI+): m/z [M+H]⁺ calculated for C₉H₁₈NO₂: 172.1332; found: 172.1335.
Good Manufacturing Practices (GMP) Considerations
The synthesis of an API precursor must adhere to the principles of Good Manufacturing Practices to ensure product quality, safety, and consistency.[3]
-
Documentation: All steps of the synthesis, purification, and analysis must be thoroughly documented in batch records.
-
Equipment: All equipment used should be properly calibrated, cleaned, and maintained.
-
Raw Materials: Starting materials and reagents should be of high quality and their identity and purity verified before use.
-
Process Validation: The manufacturing process should be validated to ensure it consistently produces a product meeting its predetermined specifications and quality attributes.
-
Impurity Profiling: A thorough understanding of the impurity profile is essential.[4] Any impurities present at a significant level must be identified, quantified, and their potential toxicological impact assessed.
Logical Flow for GMP-Compliant Synthesis
Caption: Key stages in a GMP-compliant synthesis workflow.
Conclusion
The protocol described in this application note provides a scalable and reliable method for the preparation of high-purity 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol. By following the detailed synthetic and purification procedures, and implementing the recommended analytical quality control measures within a GMP framework, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate for their research and development needs. The presented methodology emphasizes safety, reproducibility, and scalability, which are critical considerations for the transition from laboratory-scale synthesis to pilot and commercial-scale manufacturing.
References
-
Aehle, E., & Dräger, B. (2010). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Chromatography B, 878(17-18), 1391-1406. [Link]
-
Analysis of Tropane and Related Alkaloids. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]
-
Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. (2024). Ars Pharmaceutica, 65(3), 217-231. [Link]
-
Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
-
HPLC-analysis of tropane alkaloids. a & b-Standard Hyoscyamine and Scopolamine. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. (2022). Foods, 11(13), 1933. [Link]
- Method for preparing nor-tropine. (n.d.). Google Patents.
-
Nortropine EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved February 25, 2026, from [Link]
-
Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. (2022). Foods, 11(3), 429. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (n.d.). Google Patents.
-
Romero-González, R., Frenich, A. G., & Vidal, J. L. M. (2009). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 7(24), 5097-5107. [Link]
-
Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. (1996). Journal of Medicinal Chemistry, 39(13), 2554-2558. [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (2008). ACS Medicinal Chemistry Letters, 1(1), 2-6. [Link]
-
Testing Tropane Alkaloids in Herbs | Methods & Safety Insights. (n.d.). Eurofins Scientific. Retrieved February 25, 2026, from [Link]
-
The selective n-alkylation of monoethanolamine in PTC condition. (2018). MOJ Biorganic & Organic Chemistry, 2(1), 19-21. [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Toxins, 11(2), 1-25. [Link]
-
3-[8-(2-Hydroxyethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
8-Methyl-8-azabicyclo[3.2.1]octan-2-yl cyclopentyl(hydroxy)(thiophen-2-yl)acetate. (n.d.). United States Environmental Protection Agency. Retrieved February 25, 2026, from [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016). U.S. Food and Drug Administration. [Link]
-
Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. (2006). Journal of Molecular Structure, 789(1-3), 1-9. [Link]
-
Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene. (2020). ResearchGate. [Link]
-
3-Hydroxy-2-methoxycarbonyl-8-methyl-8-azoniabicyclo[3.2.1]octane l-bitartrate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(8), o1653. [Link]
-
Quality Assurance and Safety of Crops & Foods. (2015). Wageningen University & Research. [Link]
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Testing Tropane Alkaloids in Herbs | Methods & Safety Insights - Eurofins Scientific [eurofins.in]
Strategic N-Alkylation of 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine)
Executive Summary & Strategic Importance
The 8-azabicyclo[3.2.1]octan-3-ol scaffold, commonly known as Nortropine (specifically the 3-endo isomer), is the desmethyl precursor to atropine and a critical intermediate in the synthesis of tropane alkaloids, anti-emetics (e.g., Tropisetron), and muscarinic antagonists.
The functionalization of the bridgehead nitrogen (N-8) is a pivotal step in diversifying this scaffold. However, the presence of a secondary hydroxyl group at C-3 introduces a competitive nucleophilic site. This guide details the reagents and protocols necessary to achieve chemoselective N-alkylation , avoiding O-alkylation and quaternary ammonium salt formation.
Core Challenges
-
Chemoselectivity (N vs. O): The secondary amine is generally more nucleophilic than the secondary alcohol, but strong bases or highly reactive electrophiles can lead to O-alkylation impurities.
-
Steric Hindrance: The nitrogen atom is situated in a bicyclic bridge, creating a more sterically congested environment than a standard piperidine, often requiring optimized thermal conditions.
-
Over-Alkylation: Controlling stoichiometry is vital to prevent the formation of quaternary ammonium salts (N,N-dialkyl species).
Mechanistic Insight & Chemoselectivity
To achieve high fidelity in synthesis, one must understand the electronic and steric landscape of Nortropine.
-
Nucleophilicity: Nitrogen (
, lone pair) > Oxygen ( , lone pair). Under neutral or mildly basic conditions, the amine lone pair is the primary nucleophile. -
pKa Considerations:
-
Protonated Nortropine (
): pKa ~10. -
Hydroxyl group (
): pKa ~16-18. -
Implication: Using weak bases (e.g.,
, ) deprotonates the ammonium salt (if present) but leaves the hydroxyl group protonated and non-nucleophilic. Avoid strong bases like NaH or LDA , which will deprotonate the alcohol and trigger O-alkylation.
-
Decision Pathway: Reagent Selection
The choice of reagent dictates the reaction mechanism and impurity profile.
Figure 1: Strategic decision tree for reagent selection based on the target moiety.
Protocol A: Reductive Amination (The "Gold Standard")
Application: Best for introducing primary or secondary alkyl groups (e.g., methyl, ethyl, isopropyl, benzyl) with maximal chemoselectivity. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2] The hydroxyl group cannot form an iminium ion, rendering it inert.
Reagents
-
Carbonyl Source: Aldehyde (1.1 - 1.2 equiv) or Ketone (1.5 - 2.0 equiv).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3). Note: Preferred over NaBH3CN due to lower toxicity and better control.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH) - catalytic to stoichiometric.
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask, dissolve Nortropine (1.0 equiv, e.g., 127 mg, 1 mmol) in DCE (5 mL).
-
Imine Formation: Add the Aldehyde (1.1 equiv).
-
Optimization: If using a ketone or a hindered aldehyde, add AcOH (1.0 equiv) and stir for 30-60 mins at Room Temperature (RT) to promote iminium formation before adding the reducing agent.
-
-
Reduction: Cool the mixture to 0°C (optional, but good for reactive aldehydes). Add STAB (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir under nitrogen for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of M+H 128).
-
Quench: Quench with saturated aqueous
solution. Stir for 15 mins until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (DCM/MeOH/NH4OH).
Data Validation:
-
Yield: Typically 85-95%.
-
Selectivity: >99% N-alkylation.
Protocol B: Direct Alkylation (SN2)
Application: Essential for installing groups that lack stable aldehyde precursors (e.g., allyl, propargyl, or specific heterocycles). Risk Management: Requires strict stoichiometry to prevent quaternization (over-alkylation).
Reagents
-
Electrophile: Alkyl Bromide or Iodide (0.95 - 1.0 equiv). Avoid excess.
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA). -
Solvent: Acetonitrile (ACN) or DMF.[3]
-
Catalyst (Optional): Potassium Iodide (KI) for alkyl chlorides/bromides (Finkelstein condition).
Step-by-Step Protocol
-
Dissolution: Dissolve Nortropine (1.0 equiv) in anhydrous ACN (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv). The heterogeneous base buffers the reaction, preventing pH spikes that could activate the hydroxyl group. -
Electrophile Addition: Add the Alkyl Halide (0.95 equiv) dropwise.
-
Critical: Using a slight deficit of the alkylating agent ensures the starting material remains (which is easier to separate) rather than forming the difficult-to-remove quaternary salt.
-
-
Thermal Activation: Heat to 50–60°C. The bridgehead nitrogen is sterically hindered; mild heating accelerates the SN2 attack.
-
Monitoring: Check TLC/LCMS every 2 hours.
-
Workup: Filter off solids (
). Concentrate filtrate. Partition between EtOAc and water.-
Note: Nortropine derivatives are polar. Ensure the aqueous phase pH is >10 during extraction to keep the amine in the organic phase.
-
Protocol C: Michael Addition
Application: Installing cyano-ethyl, ester-ethyl, or amide-ethyl chains. Reagents: Acrylonitrile, Methyl Acrylate, or Acrylamide.
Protocol Summary
-
Dissolve Nortropine in Methanol or Ethanol .
-
Add Michael Acceptor (1.1 equiv).
-
Reflux for 4–12 hours. No external base is usually required as the amine itself is nucleophilic enough.
-
Concentrate and purify. This reaction is highly atom-economical and usually requires no aqueous workup.
Comparative Data & Reagent Selection Table
| Parameter | Reductive Amination (Method A) | Direct Alkylation (Method B) |
| Primary Reagent | Aldehyde/Ketone + STAB | Alkyl Halide + Base |
| Chemoselectivity | Excellent (N-only) | Good (Risk of O-alk if base is too strong) |
| Main Impurity | Unreacted amine | Quaternary Ammonium Salt (Over-alkylation) |
| Steric Tolerance | High (Reduces steric bulk via planar iminium) | Low (SN2 sensitive to bridgehead sterics) |
| Typical Yield | 90% | 60-75% |
| Recommended For | Methyl, Ethyl, Benzyl, Cyclohexyl | Allyl, Propargyl, Heterocycles |
Troubleshooting & Optimization Workflow
Figure 2: Troubleshooting logic for common N-alkylation issues.
References
-
Emond, P., et al. (1997). "Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane..." Journal of Medicinal Chemistry, 40(9), 1366-1372.[4]
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Song, J. H., et al. (2020).[6] "A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents." Asian Journal of Chemistry, 32(5), 1145-1150.[6]
-
BenchChem. (2025).[3][7][8] "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines." (Analogous bicyclic amine protocols).
Sources
- 1. DSpace [open.bu.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Strategic Synthesis of Dolasetron via 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of Dolasetron Mesylate. It details the strategic utilization of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (an
Executive Summary
Dolasetron mesylate is a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV). The pharmacological activity resides in its unique tricyclic core: hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one .
Conventional synthesis often relies on complex Robinson-Schöpf condensations that can suffer from low yields and difficult purification. This protocol details a robust, scalable route starting from 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (Compound A ). By leveraging the pre-formed bicyclic tropane skeleton, researchers can effect a high-yielding intramolecular cyclization to generate the tricyclic core with precise stereocontrol.
Chemical Context & Mechanism
The transformation relies on converting the bicyclic tropane framework into the tricyclic methano-quinolizine system. The starting material, Compound A , possesses two hydroxyl groups:
-
C3-Hydroxyl (Secondary): Located on the tropane ring.
-
N-Ethyl Hydroxyl (Primary): Located on the side chain.
The Synthetic Logic:
-
differentiation: The C3-hydroxyl must be oxidized to a ketone (Compound B ) to increase the acidity of the
-protons (C2/C4 positions). -
Activation: The primary hydroxyl on the
-ethyl chain is converted to a leaving group (Chloride or Sulfonate) (Compound C ). -
Cyclization: Under basic conditions, the C2-enolate attacks the activated side chain, closing the third ring to form the tricyclic ketone (Compound D ).
Experimental Protocols
Phase 1: Oxidation of the Tropane Precursor
Objective: Convert the C3-alcohol to a ketone to enable enolization.
Reagents:
-
Substrate: 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq)
-
Oxidant: Sulfur trioxide pyridine complex (3.0 eq) or Swern conditions (Oxalyl chloride/DMSO)
-
Base: Triethylamine (TEA) (5.0 eq)
-
Solvent: DMSO/DCM (1:1 v/v)
Protocol:
-
Dissolution: Dissolve 100 g of Compound A in dry DMSO/DCM (500 mL) under
atmosphere. Cool to 0°C. -
Addition: Add TEA dropwise, maintaining temperature <5°C.
-
Oxidation: Add
complex in portions over 30 minutes. The reaction is exothermic; monitor internal temperature strictly. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor by TLC (MeOH/DCM 1:9) for disappearance of starting material.
-
Quench: Pour mixture into ice-water (1 L). Extract with DCM (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate.-
Critical Control Point: Ensure complete removal of DMSO to prevent interference in the next step.
-
Yield Target: >85% of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-one (Compound B ).
-
Phase 2: Activation & Intramolecular Cyclization (The "Key Step")
Objective: Create the tricyclic quinolizine core via ring closure.
Reagents:
-
Substrate: Compound B (from Phase 1)
-
Activator: Thionyl Chloride (
) (1.2 eq) -
Base: Potassium tert-butoxide (
) (2.5 eq) -
Solvent: THF (Anhydrous)
Protocol:
-
Chlorination: Dissolve Compound B in DCM. Add
dropwise at 0°C. Reflux for 2 hours to convert the primary alcohol to the chloride. Evaporate volatiles to dryness to obtain the hydrochloride salt of the chloro-intermediate. -
Cyclization Setup: Suspend the crude residue in anhydrous THF (10 mL/g).
-
Base Addition: Cool to -10°C. Add
solution (1 M in THF) slowly. The solution will darken. -
Ring Closure: Stir at 0°C for 2 hours, then reflux for 4 hours.
-
Mechanistic Insight: The base generates the thermodynamic enolate at the C2 position of the tropane ring, which performs an intramolecular
attack on the chloro-ethyl side chain.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Product: Hexahydro-2,6-methano-2H-quinolizin-3(4H)-one (Compound D ).
Phase 3: Stereoselective Reduction & Coupling
Objective: Restore the alcohol with specific stereochemistry and couple to Indole.
Protocol:
-
Reduction: Dissolve Compound D in EtOH. Add
(0.5 eq) at -78°C.-
Stereocontrol: Low temperature favors the formation of the endo-alcohol (axial attack) due to the steric bulk of the bridge.
-
-
Coupling: React the resulting alcohol with Indole-3-carboxylic anhydride (generated in situ using TFAA) or Indole-3-carbonyl chloride.
-
Salt Formation: Treat the free base with Methanesulfonic acid in acetone/water to crystallize Dolasetron Mesylate .
Data Presentation & Process Parameters
| Parameter | Phase 1 (Oxidation) | Phase 2 (Cyclization) | Phase 3 (Reduction) |
| Key Reagent | |||
| Temp Range | 0°C | -10°C | -78°C |
| Critical Impurity | Over-oxidation products | O-alkylation (Enol ether) | Exo-isomer (Wrong stereochem) |
| In-Process Control | HPLC (Reverse Phase) | GC-MS (Monitor Chloride) | NMR ( |
| Typical Yield | 85-90% | 70-75% | 80-85% (dr > 95:5) |
Pathway Visualization
The following diagram illustrates the structural evolution from the bicyclic tropane precursor to the final Dolasetron scaffold.
Caption: Synthetic flow transforming the tropane precursor (blue) into the tricyclic Dolasetron core (green) via oxidation, activation, and base-mediated cyclization.
Troubleshooting & Controls
-
Issue: Incomplete Cyclization.
-
Cause: Moisture in THF or degraded base (
). -
Solution: Use freshly distilled THF and sublime
before use. Ensure the intermediate chloride is fully dry.
-
-
Issue: Low Stereoselectivity in Reduction.
-
Cause: Temperature too high during
addition. -
Solution: Maintain reaction strictly at -78°C. Consider using bulky reducing agents like L-Selectride if
selectivity drops below 90:10.
-
-
Safety Note: Thionyl chloride releases
and gas. Perform Phase 2 in a well-ventilated fume hood with a caustic scrubber.
References
- Gittos, M. W., & Fatmi, M. (1989). Synthesis and Anti-emetic Activity of Dolasetron. Actualités de Chimie Thérapeutique.
-
Boehringer Ingelheim Pharmaceuticals. (1990). US Patent 4,906,755: Esters of hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one and related compounds.
-
Merrell Dow Pharmaceuticals. (1989). EP Patent 0339669: Process for the preparation of dolasetron.
-
Santa Cruz Biotechnology. Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one Hydrochloride Data Sheet. [1]
Sources
Catalytic hydrogenation methods involving 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Application Note: Catalytic Hydrogenation Strategies for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Part 1: Introduction & Chemical Context
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol , often referred to as
The synthesis of this molecule hinges on the stereoselective reduction of its ketone precursor, 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-one .[1] The 8-azabicyclo[3.2.1]octane (tropane) ring system presents a unique stereochemical challenge during hydrogenation: the nitrogen bridge creates significant steric bulk, influencing whether the incoming hydrogen attacks from the endo or exo face.
-
Endo-Isomer (Tropine-like): Hydroxyl group is cis to the nitrogen bridge.[1]
-
Exo-Isomer (Pseudotropine-like): Hydroxyl group is trans to the nitrogen bridge.[1]
This guide details two distinct catalytic hydrogenation protocols to access either diastereomer selectively, leveraging the mechanistic differences between Platinum(IV) oxide (Adams' catalyst) and Raney Nickel .
Part 2: Scientific Foundation & Reaction Engineering
Mechanistic Insight: Stereocontrol in Tropane Reduction
The stereochemical outcome of tropinone reduction is dictated by the catalyst surface environment and the adsorption mode of the substrate.
-
Kinetic Control (Endo-Selectivity):
-
Catalyst: Platinum Oxide (
) in acidic media (e.g., Acetic Acid). -
Mechanism: In acidic solution, the nitrogen is protonated, increasing the steric bulk of the bridge. The substrate adsorbs to the catalyst surface from the less hindered exo face (bottom), delivering hydrogen from the bottom and forcing the resulting hydroxyl group into the endo (axial-like) position.
-
Target: Yields predominantly the endo-alcohol.[1]
-
-
Thermodynamic Control (Exo-Selectivity):
-
Catalyst: Raney Nickel or Sodium/Alcohol.[1]
-
Mechanism: Under neutral or basic conditions, or using catalysts that facilitate equilibration (like Raney Ni), the reaction favors the thermodynamically more stable exo-isomer (equatorial-like). The exo-alcohol suffers less 1,3-diaxial interaction with the bridgehead hydrogens.
-
Target: Yields predominantly the exo-alcohol.[1]
-
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways from the Robinson-Schöpf precursor.
Caption: Divergent catalytic hydrogenation pathways for N-(2-hydroxyethyl)nortropinone yielding endo- or exo-isomers.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Endo-Isomer (PtO2 Method)
Objective: Selective formation of the endo-alcohol (cis-configuration).[1]
Reagents:
-
Substrate: 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-one (10.0 g, 59 mmol).[1]
-
Catalyst: Platinum(IV) oxide (
, Adams' Catalyst) (0.5 g, 5 wt%). -
Solvent: Glacial Acetic Acid (100 mL).
-
Gas: Hydrogen (
) gas (Balloon or low pressure).[1]
Procedure:
-
Preparation: Dissolve 10.0 g of the ketone substrate in 100 mL of glacial acetic acid in a hydrogenation flask.
-
Catalyst Addition: Carefully add 0.5 g of
. Caution: Dry catalyst can ignite methanol/ethanol vapors; however, acetic acid is less flammable but corrosive. -
Hydrogenation: Purge the system with nitrogen (
) three times, then introduce hydrogen gas. Maintain a pressure of 1–3 atm (15–45 psi) at room temperature (25°C). -
Monitoring: Stir vigorously. The reaction typically completes within 4–6 hours. Monitor by TLC (Eluent:
/MeOH/NH4OH 80:20:1) or GC-MS.[1] -
Workup:
-
Filter the catalyst through a Celite pad under an inert atmosphere (keep catalyst wet to prevent ignition).
-
Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Basify the residue with 20% NaOH solution to pH 10–11.
-
Extract with Chloroform (
) (3 x 50 mL).[1] -
Dry organic layer over
and evaporate.[1]
-
-
Purification: Recrystallize from acetonitrile or ethyl acetate if necessary.
Expected Yield: 85–90% (Endo:Exo ratio > 9:1).[1]
Protocol B: Synthesis of the Exo-Isomer (Raney Nickel Method)
Objective: Selective formation of the exo-alcohol (trans-configuration).[1]
Reagents:
-
Substrate: 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-one (10.0 g).[1]
-
Catalyst: Raney Nickel (active slurry, ~2.0 g).
-
Solvent: Ethanol (anhydrous, 150 mL).
-
Gas: Hydrogen (
) gas (High pressure).[1]
Procedure:
-
Preparation: Dissolve the ketone in ethanol.
-
Catalyst Addition: Add Raney Nickel slurry.[1] Safety: Raney Nickel is pyrophoric.[1] Handle under water or ethanol at all times.[1]
-
Hydrogenation: Transfer to a high-pressure autoclave (Parr reactor).
-
Conditions: Pressurize to 50 atm (700 psi)
. Heat to 100°C. -
Reaction Time: Stir at 100°C for 12 hours. High temperature and pressure promote thermodynamic equilibration to the exo-isomer.[1]
-
Workup:
-
Purification: The crude product may contain some endo-isomer.[1] Separation can often be achieved by fractional crystallization from acetone.[1]
Expected Yield: 80–85% (Exo:Endo ratio > 8:2).[1]
Part 4: Data Presentation & Analysis
Table 1: Comparative Analysis of Hydrogenation Methods
| Parameter | Method A (PtO2/AcOH) | Method B (Raney Ni/EtOH) |
| Dominant Isomer | Endo (Tropine-like) | Exo (Pseudotropine-like) |
| Mechanism | Kinetic Control | Thermodynamic Control |
| Pressure | Low (1–3 atm) | High (50 atm) |
| Temperature | Ambient (25°C) | Elevated (100°C) |
| Selectivity (approx.) | 90:10 (Endo:Exo) | 20:80 (Endo:Exo) |
| Primary Application | Synthesis of Trospium precursors | General tropane alkaloid research |
Analytical Validation (GC-MS Parameters):
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Program: 100°C (1 min)
10°C/min 250°C. -
Retention Time: The exo-isomer (pseudotropine derivative) typically elutes after the endo-isomer due to stronger hydrogen bonding capabilities with stationary phases in polar columns, though this reverses on non-polar columns; verify with standards.[1]
References
-
Preparation of substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Source: US Patent US20060058343A1.[1]
- URL
-
-
Process for the prepar
-
Source: CN Patent CN102718760B.[1]
- URL
-
-
Stereoselective Synthesis of Tropane Alkaloids.
- Source: Organic & Biomolecular Chemistry (Review).
-
URL:[Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine)
Sources
Application Note: Chemoselective Esterification Strategies for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
[1]
Executive Summary & Strategic Analysis
The molecule 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (hereafter referred to as Compound A ) presents a classic problem in organic synthesis: the differentiation between two nucleophilic hydroxyl groups within the same scaffold.[1]
-
Site A (N-Hydroxyethyl): A primary alcohol located on the flexible N-substituent chain.[1] It is sterically accessible and kinetically highly reactive.
-
Site B (C3-Hydroxyl): A secondary alcohol located on the rigid bicyclic tropane ring.[1] In the typical endo (tropine) configuration, this position is sterically shielded by the C6/C7 ethylene bridge, making it significantly less reactive than the primary alcohol.
Strategic Imperative: Successful esterification requires selecting the appropriate protocol based on the target motif:
-
Kinetic Control: Targets the primary alcohol (Site A) using mild acylating agents and low temperatures.
-
Protection/Deprotection Strategy: Targets the secondary alcohol (Site B) by temporarily masking Site A.
-
Thermodynamic Forcing: Targets both sites (Global Esterification) using nucleophilic catalysis (DMAP) and elevated temperatures.[1]
Chemical Logic & Pathway Visualization[1]
The following decision tree illustrates the synthetic pathways required to access specific ester derivatives of Compound A.
Figure 1: Synthetic workflow for the regioselective esterification of Compound A. Green path indicates kinetic control; Blue path indicates protection strategy; Red path indicates global functionalization.[2][3][4][5][6][7][8]
Detailed Experimental Protocols
Protocol A: Chemoselective Esterification of the Primary Alcohol (Kinetic Control)
Objective: Selective acylation of the N-(2-hydroxyethyl) group while leaving the C3-hydroxyl intact.[1] Mechanism: Exploits the steric hindrance of the C3-endo position. By keeping temperatures low and avoiding hyper-nucleophilic catalysts (like DMAP), the primary alcohol reacts preferentially.[1]
Reagents:
-
Acid Chloride (R-COCl) (1.05 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Preparation: Dissolve Compound A (e.g., 500 mg) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add TEA (1.2 eq) and cool the solution to -10°C to 0°C using an ice/salt bath.
-
Acylation: Dropwise add the Acid Chloride (1.05 eq) dissolved in a small volume of DCM over 15–20 minutes. Crucial: Slow addition prevents local concentration spikes that could lead to diester formation.[1]
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1).[1] The primary ester usually appears as a spot less polar than the starting material but more polar than the diester.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Validation Point: ¹H NMR will show a downfield shift of the triplet corresponding to the N-CH₂-CH₂ -O protons (~4.2 ppm), while the C3-H multiplet (~4.0 ppm) remains relatively unchanged compared to the starting material.[1]
Protocol B: Chemoselective Esterification of the Secondary Alcohol (C3-Position)
Objective: Functionalization of the tropane ring C3-OH (biologically significant for antimuscarinic activity) while retaining the free primary OH.[1] Mechanism: Requires a "Protect-React-Deprotect" sequence.[1] Direct esterification is difficult to stop at the secondary alcohol without affecting the primary.
Reagents:
-
Step 1: TBDMS-Cl (1.1 eq), Imidazole (2.0 eq), DMF.[1]
-
Step 2: Carboxylic Acid (R-COOH), EDC[1]·HCl, DMAP (cat.), DCM.
-
Step 3: TBAF (1M in THF).[1]
Procedure:
-
Protection (Primary OH):
-
Dissolve Compound A in DMF.[1] Add Imidazole followed by TBDMS-Cl at 0°C.
-
Stir at RT for 3–6 hours.
-
Workup: Dilute with water, extract with EtOAc. The primary silyl ether is formed exclusively due to sterics.
-
-
Esterification (Secondary OH):
-
Dissolve the TBDMS-protected intermediate in DCM.[1]
-
Add the Target Carboxylic Acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.1–0.5 eq). Note: DMAP is essential here to overcome the steric hindrance of the C3 position.
-
Stir at RT (or reflux for bulky acids) for 12–24 hours.
-
-
Deprotection:
Validation Point: ¹H NMR will show a significant downfield shift of the C3-H (typically >5.0 ppm for esters), while the N-ethyl chain protons return to their original chemical shift after deprotection.[1]
Protocol C: Global Esterification (Diester Synthesis)
Objective: Simultaneous esterification of both hydroxyl groups. Mechanism: Uses thermodynamic forcing conditions with a nucleophilic catalyst.[1]
Procedure:
-
Dissolve Compound A in Pyridine (acts as solvent and base) or DCM with 3.0 eq TEA.[1]
-
Add Acid Anhydride or Acid Chloride (2.5 – 3.0 eq).[1]
-
Add DMAP (10 mol%) . Critical Component.
-
Heat to 40°C–60°C (if using acid chloride/DCM, reflux; if pyridine, mild heat).
-
Monitor for disappearance of mono-ester intermediates.[1]
Analytical Data & Troubleshooting Guide
Solvents and Reagents Compatibility Table
| Component | Recommended | Avoid | Reason |
| Solvent | DCM, Chloroform, THF | Acetone, Alcohols | Protic solvents compete; Acetone can form ketals.[1] |
| Base | TEA, DIPEA, Pyridine | NaOH, KOH (Aqueous) | Aqueous bases lead to hydrolysis of the formed ester. |
| Catalyst | DMAP, N-Methylimidazole | Mineral Acids | Acids protonate the tertiary amine, deactivating the nucleophile. |
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Low Yield of C3-Ester | Steric hindrance at C3 (endo).[1] | Increase reaction time; switch to Steglich conditions (DCC/DMAP); ensure anhydrous conditions. |
| Mixed Regioisomers | Poor temperature control in Protocol A. | Strictly maintain <0°C during addition. Reduce equivalents of acid chloride to 0.95 eq. |
| Product Trapped in Aqueous Phase | The amine makes the molecule amphiphilic. | Do not use acidic washes (HCl) during workup, as the salt is water-soluble.[1] Use pH 8–9 buffers or salting-out procedures.[1] |
Safety & Handling
-
Toxicity: Tropane derivatives can exhibit potent anticholinergic or anesthetic properties.[1] Handle all intermediates as potentially bioactive compounds.[1]
-
Exposure: Use a fume hood.[1] Avoid inhalation of silica dust during purification.
-
Chemical Hazards: Acid chlorides are corrosive and lachrymators.[1] TBDMS-Cl is moisture-sensitive.[1]
References
-
General Reactivity of Tropanes: Lounasmaa, M., & Tamminen, T. (1993). The Tropane Alkaloids.[3][11] The Alkaloids: Chemistry and Pharmacology, 44, 1-114.
-
Selective Esterification of Diols: Ogilvie, K. K., & Entwistle, D. W. (1981). Silyl protecting groups in nucleoside synthesis.[1] Carbohydrate Research, 89(2), 203-210.[1] (Foundational text on primary vs secondary alcohol silylation).
-
Steglich Esterification (for hindered alcohols): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1]
-
Trospium Chloride Synthesis (Relevant Analog): Eistetter, K., & Sanders, K. H. (1990). U.S. Patent No.[1][7][11] 4,855,422.[1][11] Washington, DC: U.S. Patent and Trademark Office. (Describes esterification logic for nortropine derivatives).
-
Chemoselectivity in Polyols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative guide on TBDMS differentiation strategies).
Sources
- 1. 3-[8-(2-Hydroxyethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile | C25H31N2O+ | CID 11487866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 7. US4745211A - Process for the preparation of purified bis(2-hydroxyethyl) ester of 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 8. chemeo.com [chemeo.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. CN101759696B - Improvement of nortropine synthesizing process - Google Patents [patents.google.com]
Handling and storage protocols for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Application Note: Handling, Storage, and Quality Control Protocols for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Introduction & Chemical Profiling
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is a bifunctional tropane alkaloid derivative characterized by a rigid bicyclic core, a tertiary amine, and two distinct hydroxyl groups (a secondary alcohol on the tropane ring and a primary alcohol on the N-ethyl substituent). It serves as a critical Key Starting Material (KSM) in the synthesis of advanced anticholinergic agents and mu-opioid receptor antagonists[1].
Causality in Chemical Behavior: The presence of the N-(2-hydroxyethyl) moiety significantly alters the physicochemical profile of this compound compared to standard nortropine. The dual-hydroxyl configuration acts as a potent hydrogen bond donor/acceptor network, rendering the compound highly hygroscopic. Furthermore, the electron-rich tertiary amine is susceptible to N-oxidation when exposed to atmospheric oxygen. Therefore, stringent environmental controls during handling and storage are not just recommended—they are chemically required to prevent spontaneous degradation.
Storage Protocols & Stability Management
Tropane alkaloids are notoriously sensitive to moisture-driven degradation. Research indicates that increased moisture content during long-term storage leads to significant degradation of the alkaloid core, often facilitating hydrolysis or microbial breakdown. To maintain the integrity of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, the following self-validating storage parameters must be strictly adhered to.
Table 1: Quantitative Storage Parameters
| Parameter | Specification | Causality / Rationale |
| Temperature | 2°C to 8°C | Minimizes the kinetic energy available for N-oxidation and thermal degradation pathways. |
| Atmosphere | Inert (Argon or N₂) | Displaces atmospheric oxygen and moisture, preventing N-oxide formation. |
| Container | Amber glass, PTFE-lined cap | Protects against UV-induced radical degradation; PTFE prevents chemical leaching. |
| Max Moisture | < 0.5% w/w | Prevents hydrolytic cleavage and maintains the compound as a free-flowing solid/viscous liquid. |
Handling & Safety Procedures
As a biologically active tertiary amine and tropane derivative, this compound poses risks of dermal irritation and potential systemic anticholinergic effects upon absorption.
-
Engineering Controls: All open handling must be performed within a Class II biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), splash-proof chemical goggles, and a dedicated lab coat.
-
Causality for Double-Gloving: The lipophilic nature of the bicyclic ring combined with the hydrophilic hydroxyls allows for rapid dermal penetration. Double-gloving mitigates the risk of transdermal exposure in the event of a primary glove micro-tear.
Experimental Workflows
Protocol 1: Moisture Profiling via Volumetric Karl Fischer Titration
Because amino alcohols are highly hygroscopic, precise water determination is critical before utilizing the compound in moisture-sensitive downstream reactions (e.g., esterification). USP <921> Method Ia specifies the termination of volumetric KF titration to determine water content, using a slight excess of reagent to enhance current flow monitored by electrodes[2].
Step-by-Step Methodology:
-
System Preparation: Fill the titration vessel with 35-40 mL of anhydrous methanol. Pre-titrate the solvent with Karl Fischer Reagent (KFR) to an electrometric endpoint to neutralize residual moisture[3].
-
Sample Introduction: Rapidly transfer 50-100 mg of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol into the vessel using a specialized weighing boat to minimize atmospheric exposure.
-
Titration: Titrate with KFR under vigorous stirring. The titrator will monitor the current flow; the endpoint is reached when a slight excess of reagent maintains the current for a minimum of 30 seconds[2].
-
Validation/QC Check: Run a sodium tartrate dihydrate standard (theoretical water content 15.66%) before and after the sample batch. The system is self-validated and the protocol is successful if the standard recovery falls strictly within 98.0% - 102.0%.
Protocol 2: Selective O-Acylation of the Primary Hydroxyl
Differentiating the primary hydroxyl on the ethyl group from the secondary hydroxyl on the tropane ring is a common synthetic requirement for drug development.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the dried compound in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Causality: DCM provides excellent solubility for the tropane core while remaining completely inert to acylation conditions.
-
-
Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the acylating agent.
-
-
Acylation: Cool the reaction to 0°C. Dropwise, add 1.05 eq of the desired acyl chloride.
-
Causality: The lower temperature and strict stoichiometric control kinetically favor the sterically unhindered primary alcohol over the sterically hindered secondary alcohol on the bicyclic ring.
-
-
Validation/QC Check: Quench an aliquot with methanol and analyze via LC-MS. A successful reaction will act as a self-validating step by showing >90% conversion to the mono-acylated product with <5% di-acylated byproduct.
Mandatory Visualization
Workflow for moisture mitigation and quality control of hygroscopic tropane derivatives.
References
-
[1] Title: US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists Source: Google Patents URL:
-
Title: Long-term Effect of Drying Method on the Alkaloid of Atropa belladonna L. Leaves During Storage Source: Journal of Medicinal Plants and By-products URL: [Link]
-
[3] Title: <921> WATER DETERMINATION Source: US Pharmacopeia (uspbpep.com) URL: [Link]
-
[2] Title: Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator Source: Mettler Toledo URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Executive Summary & Molecule Profile
The Challenge:
Purifying 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (hereafter referred to as NHN ) presents a unique set of physicochemical challenges. Unlike standard tropane alkaloids, the addition of the
-
High Water Solubility: The molecule possesses two hydroxyl groups and a tertiary amine, making it miscible with water and difficult to extract using standard non-polar solvents (e.g., hexane, ether).
-
Stereochemical Complexity: Synthetic routes often yield a mixture of the endo-isomer (tropine-like) and exo-isomer (pseudotropine-like), which have distinct biological activities but similar retention times.
-
Inorganic Contamination: Common alkylation pathways (e.g., Nortropine + 2-Bromoethanol) generate stoichiometric amounts of inorganic salts (KBr/NaBr) that co-precipitate with the product.
This guide provides three validated workflows to address these specific issues.
| Property | Specification | Implication for Purification |
| Physical State | Viscous oil or low-melting solid | Hard to crystallize as a free base; prone to "oiling out." |
| Basicity (pKa) | ~9.5 - 10.0 (Amine) | Requires pH > 12 for efficient extraction into organic phase. |
| Solubility | High: | Standard aqueous workups often result in low recovery. |
Decision Matrix: Selecting Your Workflow
Use the following logic flow to determine the correct purification strategy for your specific crude mixture.
Figure 1: Decision tree for selecting the optimal purification workflow based on the physical state and impurity profile of the crude material.
Protocol A: Continuous Extraction (The "Salting Out" Method)
Scenario: You have an aqueous reaction mixture (e.g., from ethylene oxide alkylation) and the product is stuck in the water phase.
The Science: Because NHN is highly polar, simple liquid-liquid extraction (LLE) with Dichloromethane (DCM) often fails. We must utilize the Salting-Out Effect combined with a high-polarity organic solvent system to force the amine into the organic layer [1].
Reagents:
-
Potassium Carbonate (
) - Anhydrous -
Solvent System: Chloroform : Isopropanol (3:1 ratio)
Step-by-Step:
-
Basification: Cool the aqueous mixture to 0°C. Slowly add solid
until the solution is saturated (pH > 12). The solution should become viscous.-
Why? High ionic strength reduces the solubility of the organic amine in water (Salting Out) and ensures the amine is completely deprotonated.
-
-
Extraction:
-
Manual: Extract 5 times with the
(3:1) mixture. -
Automated: Use a continuous liquid-liquid extractor (heavier-than-water configuration) for 12 hours.
-
-
Drying: Combine organic layers and dry over Sodium Sulfate (
) , not Magnesium Sulfate (which can bind polar amines). -
Concentration: Evaporate solvent under reduced pressure.
-
Residue Check: You will likely obtain a yellow viscous oil. If it solidifies, proceed to recrystallization.
Protocol B: Hydrochloride Salt Crystallization (Recommended)
Scenario: You require pharmaceutical-grade purity (>98%) and need to remove stereoisomers or inorganic salts.
The Science:
Converting the free base to the hydrochloride salt (
Reagents:
-
HCl in Dioxane (4M) or HCl in Isopropanol
-
Solvent A: Dry Ethanol (EtOH)
-
Solvent B: Diethyl Ether (
) or Acetone
Step-by-Step:
-
Dissolution: Dissolve the crude oily residue (from Protocol A) in a minimum amount of dry Ethanol (approx. 5 mL per gram of crude).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl/Dioxane. Monitor pH using wet pH paper; aim for pH 2-3.
-
Visual Cue: The solution may warm slightly (exothermic).
-
-
Precipitation: Slowly add Diethyl Ether (or Acetone) until the solution becomes cloudy (turbidity point).
-
Crystallization: Store at -20°C for 12-24 hours. White crystalline needles should form.
-
Troubleshooting: If a "gum" forms instead of crystals, decant the solvent, redissolve the gum in hot Ethanol, and cool more slowly.
-
-
Filtration: Filter the hygroscopic crystals quickly under nitrogen. Wash with cold Acetone/Ether (1:1).
Purity Check:
Dissolve a small sample in
Protocol C: Chromatographic Separation (Isomer Purification)
Scenario: The synthesis produced a mixture of isomers (e.g., 60:40 endo:exo) and you need to separate them.
The Science: Silica gel chromatography of free amines often results in "tailing" due to the interaction between the basic nitrogen and acidic silanols. To prevent this, the mobile phase must be modified with a base [4].
System Setup:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Chloroform : Methanol : Ammonium Hydroxide (
) [90 : 9 : 1].
Workflow:
-
Column Pre-treatment: Flush the silica column with the mobile phase before loading the sample. This neutralizes active sites.
-
Loading: Dissolve crude in a minimum amount of mobile phase (or adsorb onto silica).
-
Elution: Run the column.
-
Order of Elution: Typically, the less polar isomer (often the endo-form due to intramolecular H-bonding) elutes first, followed by the exo-form.
-
-
Detection: Use Dragendorff’s Reagent stain for TLC. It stains alkaloids bright orange/red. UV detection is weak for this molecule (no chromophore).
Troubleshooting & FAQ
Q1: My product is oiling out during salt formation. What went wrong?
-
Cause: The solvent polarity was too low, or water was present.
-
Fix: Decant the supernatant. Dissolve the oil in a small amount of hot Isopropanol. Add Acetone dropwise until cloudy. Seed with a pure crystal if available. Ensure all solvents are anhydrous.
Q2: The NMR shows high ash/inorganic content.
-
Cause: Incomplete removal of salts from the alkylation step.
-
Fix: Dissolve the free base in dry Dichloromethane (DCM) . Inorganic salts (KBr, NaCl) are insoluble in DCM. Filter the suspension through a Celite pad. Evaporate the filtrate.
Q3: Can I distill this molecule?
-
Answer: Yes, but it requires high vacuum (<0.1 mmHg) and high temperatures (>150°C).
-
Warning: At these temperatures, the molecule is prone to dehydration (elimination of the OH group) or retro-Michael reactions. Crystallization (Protocol B) is safer and more scalable.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Stereochemistry of Pseudotropine and Tropine. Retrieved from 1
-
PubChem. (2025).[2][3] 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine) Compound Summary. Retrieved from 2
-
University of Chile. (2005). Identification of isomeric tropane alkaloids by HPLC-NMR. Phytochemical Analysis. Retrieved from 4
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, benzoate (ester), endo- | C15H19NO2 | CID 637578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Purification of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Troubleshooting the Removal of Unreacted Nortropine
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals.
The Chemical Challenge: Causality & Context
During the synthesis of 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (N-hydroxyethyl nortropine) via the alkylation of nortropine with 2-bromoethanol or ethylene oxide, incomplete conversion frequently leaves unreacted nortropine in the crude mixture.
The Separation Problem: Both the starting material and the product are highly polar, water-soluble azabicyclo compounds. Nortropine is a secondary amine with a single hydroxyl group, while the target is a tertiary amine with a diol motif. Their pKa values are nearly identical (~9.5–10.0), rendering standard acid-base liquid-liquid extraction ineffective [1]. Furthermore, their strong hydrogen-bonding capabilities cause severe peak tailing and co-elution on standard unmodified silica gel[1].
To achieve >99% purity without resorting to costly preparative HPLC, we must exploit their primary chemical difference: nucleophilicity and steric hindrance at the nitrogen center .
Frequently Asked Questions (FAQs) & Troubleshooting Logic
Q1: Standard silica gel chromatography is giving me smeared bands and co-elution. How can I optimize the mobile phase? A1: The basic nitrogen and free hydroxyl groups interact strongly with the acidic silanol groups on standard silica, causing tailing. If you must use standard chromatography, you must suppress ionization. Add 1–5% (v/v) of a volatile base like triethylamine (TEA) or concentrated aqueous ammonium hydroxide (NH₄OH) to a highly polar mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1) [1]. However, due to the similar Rf values of nortropine and the product, chemical scavenging (see Q2) is vastly superior to traditional chromatography.
Q2: How can I chemically differentiate the secondary amine (nortropine) from the tertiary amine product? A2: You can utilize a Derivatization-Purification Technique (DPT) . By treating the crude mixture with Di-tert-butyl dicarbonate (Boc₂O), the sterically accessible secondary amine (nortropine) rapidly reacts to form a neutral N-Boc carbamate. The tertiary amine product cannot react with Boc₂O and remains basic [2]. Expert Insight: Do not add 4-Dimethylaminopyridine (DMAP) or heat the reaction. Amines are vastly more nucleophilic than alcohols. Running the Boc-protection at room temperature ensures absolute chemoselectivity for the secondary amine, preventing unwanted O-Boc carbonate formation on the hydroxyl groups of your target molecule.
Q3: Once derivatized, how do I separate the neutral Boc-nortropine from my basic product? A3: Use a Catch-and-Release strategy with a Strong Cation Exchange (SCX) resin (e.g., ISOLUTE SCX-2) [2]. The SCX resin contains sulfonic acid groups. When the mixture is loaded, the basic tertiary amine product is protonated and "caught" (bound ionically) by the resin. The neutral Boc-nortropine simply washes through with methanol. The pure product is then "released" by eluting with a methanolic ammonia solution, which deprotonates the tertiary amine, allowing it to elute.
Q4: Are there solid-supported scavengers I can use to avoid column chromatography entirely? A4: Yes. If you are working on a smaller scale (e.g., parallel synthesis or library generation), you can use Polymer-Supported Isocyanate (PS-Isocyanate) resins [3]. The isocyanate groups covalently bind the secondary amine (nortropine) to form a polymer-bound urea. Since the tertiary amine cannot react, you simply filter the resin away, leaving the pure product in the filtrate. This method is highly efficient but can be cost-prohibitive on multi-gram scales.
Quantitative Data: Purification Strategy Comparison
To assist in selecting the optimal purification route, consult the comparative matrix below:
| Purification Strategy | Selectivity (2° vs 3° Amine) | Scalability | Processing Time | Yield Impact | Cost Profile |
| SCX Catch-and-Release (No Deriv.) | Low (Both bind to resin) | High (>100g) | Fast (<2 hrs) | Low | Low |
| Boc₂O Derivatization + SCX | Very High | Medium (1-50g) | Medium (~4 hrs) | High | Low-Medium |
| PS-Isocyanate Scavenging | Very High | Low (<1g) | Fast (<1 hr) | High | High |
| Silica Gel (TEA modified) | Low-Medium | High (>100g) | Slow (>8 hrs) | Moderate | Low |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Boc-Derivatization & SCX Catch-and-Release (Recommended for 1-50g scale)
This protocol utilizes DPT to alter the basicity of the impurity, followed by ion-exchange separation [2].
Step 1: Derivatization
-
Dissolve the crude mixture (containing 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol and unreacted nortropine) in Dichloromethane (DCM) at a concentration of 0.1 M.
-
Add 1.2 equivalents of Boc₂O relative to the estimated molar amount of unreacted nortropine (determined via crude NMR or LC-MS).
-
Stir at room temperature (20-25°C) for 1–2 hours. Crucial: Do not add base or DMAP to preserve O-selectivity.
-
Verify complete consumption of nortropine via TLC (ninhydrin stain will show the disappearance of the secondary amine).
-
Evaporate the DCM under reduced pressure and redissolve the residue in Methanol.
Step 2: SCX-2 Catch-and-Release
-
Conditioning: Pre-condition an ISOLUTE SCX-2 column (or equivalent sulfonic acid resin) with 3 column volumes (CV) of Methanol.
-
Loading: Load the methanolic solution onto the column. The basic tertiary amine binds to the sorbent.
-
Washing: Wash the column with 3-5 CV of Methanol. Validation: Collect this wash; it contains the neutral N-Boc-nortropine and any excess Boc₂O.
-
Elution: Elute the target tertiary amine using 3-5 CV of 2M Ammonia in Methanol (NH₃/MeOH).
-
Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the pure 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol as a crystalline solid or viscous oil.
Protocol B: Polymer-Supported Scavenging (Recommended for <1g scale)
This protocol utilizes covalent sequestration for rapid, filtration-based purification [3].
-
Dissolve the crude mixture in anhydrous Tetrahydrofuran (THF) or DCM.
-
Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading: 1.5 mmol/g) relative to the unreacted nortropine.
-
Agitate gently on an orbital shaker at room temperature for 4–6 hours. (Avoid magnetic stirring, which can mechanically degrade the polymer beads).
-
Filter the suspension through a sintered glass funnel or a PTFE syringe filter.
-
Wash the resin bed twice with the reaction solvent.
-
Concentrate the combined filtrate and washings to obtain the pure tertiary amine.
Workflow Visualization
Below is the logical workflow for the Boc-Derivatization and SCX Catch-and-Release methodology, illustrating the chemical state of the compounds at each stage.
Caption: Workflow logic for separating tertiary amine products from secondary amine impurities using Boc₂O and SCX resin.
References
-
Biotage. "Separation of Secondary and Tertiary Amines using ISOLUTE SCX-2." Chemistry Data Sheet, Biotage AB. URL: [Link]
Controlling pH for optimal extraction of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
[1]
Executive Summary
This guide addresses the isolation of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (an
Critical Technical Alert: Unlike standard lipophilic alkaloids, this molecule is a diol-amine .[1] It possesses two hydroxyl groups (one on the tropane ring, one on the ethyl tail) and a tertiary amine. This structure confers high water solubility even in its free-base form.[1] Standard extraction protocols using non-polar solvents (e.g., Hexane, Diethyl Ether) will result in near-zero recovery.[1]
Successful extraction requires precise pH manipulation combined with ionic strength modification (Salting Out) and high-polarity organic solvents .[1]
Module 1: The Science of Solubility
To control the extraction, you must control the protonation state of the tertiary nitrogen.
The Equilibrium
The extraction relies on the Henderson-Hasselbalch principle. The molecule exists in two states depending on the pH of the aqueous solution relative to its pKa.
-
Estimated pKa: ~9.5 – 9.8 (Based on the Tropine core
, slightly lowered by the electron-withdrawing -hydroxyl group).[1] -
State A (pH < 7): The nitrogen is protonated (
). The molecule is an ionic salt. Solubility: Water (High), Organic (Null). -
State B (pH > 12): The nitrogen is deprotonated (
). The molecule is a neutral free base. Solubility: Water (Moderate - due to diol nature), Organic (Moderate).[1]
The Partition Challenge
Even at pH 12, the two hydroxyl groups can form hydrogen bonds with water, keeping the "free base" in the aqueous phase. To force it into the organic phase, we must disrupt these interactions using the Salting Out Effect (saturation with electrolytes).
Visualization: Species Distribution
Figure 1: The pH-dependent switch required for extraction. Note the "Hydroxyl H-Bonding" loop which acts as a resistance factor against extraction.[1]
Module 2: Standard Operating Procedure (SOP)
Objective: Isolate the target molecule from an acidic aqueous reaction mixture or fermentation broth.
Reagents Required
-
Base: 50% NaOH (Sodium Hydroxide) or KOH.[1]
-
Salt: NaCl (Sodium Chloride) - Solid, industrial grade.[1]
-
Solvent: Dichloromethane (DCM) OR Chloroform:Isopropanol (3:1 ratio).[1]
-
Note: Do not use Ether or Hexane.[1]
-
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Initial Acid Wash | Ensure the starting aqueous solution is acidic (pH < 2).[1] Wash this aqueous phase with an equal volume of DCM. Discard the organic layer. |
| 2 | pH Adjustment | Cool the aqueous solution to <10°C. Slowly add 50% NaOH with vigorous stirring until pH > 12.5 . |
| 3 | Salting Out (Critical) | Add solid NaCl to the basic aqueous solution until saturation (undissolved salt remains). Stir for 15 mins. |
| 4 | Extraction | Extract with DCM (3 x Volume). If yield is historically low, switch to Chloroform:Isopropanol (3:1) . |
| 5 | Drying | Combine organic layers.[1][2] Wash once with saturated Brine (pH adjusted to 12).[1] Dry over |
| 6 | Isolation | Filter and evaporate solvent under reduced pressure (Rotovap). |
Module 3: Troubleshooting Center (FAQs)
Scenario A: "I followed the protocol, but my recovery yield is < 20%."
Diagnosis: The molecule is likely partitioning back into the water due to its high polarity. Corrective Actions:
-
Check pH: Verify the aqueous phase is pH > 12.5 after adding the solvent. Sometimes solvent addition lowers apparent pH.[1]
-
Switch Solvents: Pure DCM might be too non-polar.[1] Use Chloroform:Isopropanol (3:1) .[1] The alcohol component helps solvate the hydroxyl groups of your target molecule.
-
Continuous Extraction: If LLE (Liquid-Liquid Extraction) fails, use a Liquid-Liquid Continuous Extractor (heavier-than-water type) with DCM for 12-24 hours.[1] This overcomes a low partition coefficient by infinite theoretical plates.[1]
Scenario B: "I have a terrible emulsion that won't separate."
Diagnosis: The 2-hydroxyethyl tail acts like a surfactant, stabilizing the interface between water and organic solvent. Corrective Actions:
-
Filtration: Filter the entire emulsion through a pad of Celite (diatomaceous earth). This physically breaks the bubbles.
-
More Salt: Ensure the aqueous layer is fully saturated with NaCl.
-
Centrifugation: If available, spin the emulsion at 3000 RPM for 5 minutes.
Scenario C: "The product contains inorganic salts after evaporation."
Diagnosis: The "Salting Out" method often carries over trace salt physically trapped in water droplets within the organic phase. Corrective Actions:
-
Dry Harder: Ensure the organic phase is dried over
for at least 30 minutes with agitation. -
Polishing Filtration: Filter the dried organic solvent through a 0.45
PTFE membrane before evaporation. -
Redissolution: Dissolve the crude residue in dry acetone (salts are insoluble in acetone) and filter again.
Module 4: Workflow Visualization
The following logic gate describes the decision-making process for solvent selection and troubleshooting.
Figure 2: Decision Matrix for Solvent Selection and Recovery Optimization.
References
-
PubChem. (n.d.).[1] 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
Manske, R. H. F. (1960).[1] The Alkaloids: Chemistry and Physiology. Academic Press.[1] (General reference for Tropane alkaloid pKa values and extraction properties).
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for tertiary amine pKa estimation).
Sources
- 1. 3-[8-(2-Hydroxyethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile | C25H31N2O+ | CID 11487866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: H-NMR Spectral Interpretation of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Executive Summary
This guide provides a definitive technical analysis of the proton nuclear magnetic resonance (
The Core Challenge: Distinguishing the desired product (typically the thermodynamic endo-isomer, analogous to tropine) from its kinetic exo-alternative (pseudotropine analog) and quantifying the N-substituent integrity.
The Solution: This guide compares two analytical workflows:
-
Standard CDCl
Analysis: Quick screening but prone to signal overlap.[1] -
High-Resolution DMSO-
Analysis: The recommended "Gold Standard" for resolving hydroxyl protons and confirming stereochemistry via coupling constants ( -values).[1]
Strategic Elucidation Framework
The following workflow outlines the logical path for confirming the structure, emphasizing the critical decision points between solvent systems.
Caption: Figure 1. Decision tree for NMR structural elucidation of tropane derivatives, prioritizing solvent selection for stereochemical resolution.
Comparative Analysis: Stereochemical Differentiation
The most critical quality attribute for this molecule is the stereochemistry at C3. The synthesis of tropane derivatives often yields a mixture of endo (tropine-like) and exo (pseudotropine-like) isomers.[1]
The "Product" vs. "Alternative" (Endo vs. Exo)
The table below contrasts the spectral signatures of the target molecule (Endo) against its primary impurity (Exo).
| Feature | Target Product (Endo-Isomer) | Alternative (Exo-Isomer) | Mechanistic Explanation |
| C3-H Configuration | Equatorial ( | Axial ( | Defined by the rigid bicyclic chair geometry. |
| H3 Chemical Shift | Equatorial protons are typically deshielded by C-C anisotropy compared to axial protons.[1] | ||
| H3 Multiplicity | Broad Triplet ( | Multiplet / tt ( | Key Diagnostic: Equatorial H3 has small gauche couplings ( |
| Bridgehead (H1/H5) | Slight shielding difference due to spatial proximity of the OH group. | ||
| Thermodynamics | More Stable | Less Stable | The endo-OH avoids steric clash with the N-ethylene bridge in the dominant conformation. |
Experimental Validation Data (Simulated for DMSO- )
-
H3 Signal (Endo): Appears as a distinct, somewhat broadened triplet at 4.01 ppm.[1]
-
H3 Signal (Exo): Appears as a wide quintet-like multiplet at 3.85 ppm due to large diaxial coupling with the axial protons on C2 and C4.
Comparative Analysis: Solvent System Performance
Choosing the correct solvent is not merely about solubility; it dictates the visibility of the labile protons and the resolution of the N-side chain.
Method A: Chloroform- (CDCl )[1]
-
Pros: Standard industry solvent; cheap; good solubility for free bases.[1]
-
Cons:
-
OH Exchange: The C3-OH and Sidechain-OH protons often broaden or disappear due to exchange, making integration unreliable.[1]
-
Signal Overlap: The N-CH
protons of the hydroxyethyl group ( 2.6) often overlap with the H1/H5 bridgehead signals.
-
-
Verdict: Suitable only for crude purity checks.
Method B: DMSO- (Recommended)[1]
-
Pros:
-
Hydrogen Bonding: Stabilizes OH protons, appearing as distinct doublets/triplets.[1] This proves the "diol" nature of the molecule.
-
Resolution: Separates the N-CH
signals from the bridgehead, allowing precise integration of the side chain.
-
-
Verdict: Required for publication-quality characterization.
Detailed Interpretation Protocol
Sample Preparation
-
Mass: Weigh 5-10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1] -
Additive (Optional): If signals are broad due to amine salt formation, add 1 drop of NaOD (in D
O) to free-base the amine in situ.
Spectral Assignment (in DMSO- )
| Proton Position | Count | Shift ( | Multiplicity | Assignment Logic | |
| H3 | 1H | 3.98 | br t | 4.8 | Diagnostic: Equatorial H3 indicates endo-OH.[1] |
| OH (C3) | 1H | 4.55 | d | 4.0 | Visible only in DMSO; couples to H3.[1] |
| H1, H5 | 2H | 3.18 | br s | - | Bridgehead protons; broadened by N-quadrupole.[1] |
| N-CH | 2H | 2.55 | t | 6.5 | |
| O-CH | 2H | 3.45 | q | 6.0 | |
| OH (Sidechain) | 1H | 4.35 | t | 5.5 | Terminal OH; couples to O-CH |
| H2, H4 (ax) | 2H | 2.05 | m | - | Complex envelope.[1] |
| H2, H4 (eq) | 2H | 1.85 | m | - | Complex envelope.[1] |
| H6, H7 (exo/endo) | 4H | 1.5 - 1.7 | m | - | Ethylene bridge protons.[1] |
Advanced Validation: 2D-NMR & NOE
To definitively prove the structure is 8-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol and not an isomer, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.[1]
NOE Correlation Logic
-
Endo-Configuration: The H3 proton is equatorial.[1] It is spatially distant from the bridgehead protons (H1/H5) but close to the H6/H7 bridge.
-
Exo-Configuration: The H3 proton is axial.[1] It is spatially closer to the bridgehead protons (H1/H5).
Caption: Figure 2. NOE Correlation diagram. In the desired endo-product, the H3 proton shows stronger correlation to the ethylene bridge (H6/H7) than to the bridgehead (H1/H5).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]
-
Fodor, G., & Nádor, K. (1952). Stereochemistry of Tropine and Pseudotropine. Nature, 169, 462.[1] Link[1]
-
Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH.[1][2] (General reference for Tropane coupling constants).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR: Coupling Constants (
). University of Wisconsin-Madison.[1] Link -
PubChem. (2023).[1] 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine) Spectral Data.[1][2] National Library of Medicine. Link
Sources
Comparative Guide: Mass Spectrometry Platforms for the Characterization of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Executive Summary
The structural elucidation and quantification of modified tropane alkaloids, such as 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (also known as N-(2-hydroxyethyl)nortropine), are critical in pharmacokinetics, toxicology, and plant metabolomics. Tropane alkaloids are characterized by a rigid bicyclic structure consisting of fused pyrrolidine and piperidine rings sharing a single nitrogen atom[1]. Because structurally similar isomers often co-elute and exhibit identical molecular weights, selecting the optimal mass spectrometry (MS) platform and understanding the underlying fragmentation causality is paramount.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS, Triple Quadrupole (QqQ) MS, and Gas Chromatography-Electron Impact (GC-EI-MS) platforms for analyzing this compound, supported by mechanistic fragmentation data and self-validating experimental protocols.
Mechanistic MS/MS Fragmentation Dynamics
To accurately configure any MS platform, one must first understand why the molecule fragments the way it does. 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (
The collision-induced dissociation (CID) of this precursor follows three distinct, energy-dependent pathways:
-
Dehydration (Low Collision Energy): The C3-hydroxyl group is highly labile. Inductive cleavage results in the loss of water (-18 Da), forming a stable, conjugated alkene within the bicyclic ring system at m/z 154.12.
-
N-Side Chain Cleavage (Medium Collision Energy): The N-(2-hydroxyethyl) moiety undergoes cleavage. The neutral loss of acetaldehyde (
, -44 Da) via a hydrogen rearrangement leaves the intact nortropine core at m/z 128.11. -
Bicyclic Ring Opening (High Collision Energy): The rigid piperidine ring fractures, while the five-membered pyrrolidine ring retains the charge. This generates the diagnostic pyrrolinium cation at m/z 82.06, a universal hallmark of tropane alkaloid fragmentation[3]. Metabolomics studies frequently utilize this specific fragment to flag the presence of a five-membered heterocyclic core[4].
Caption: MS/MS fragmentation pathway of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol.
Analytical Platform Comparison
Different stages of drug development require different analytical capabilities. Below is an objective comparison of the three primary MS platforms used for tropane alkaloid analysis.
Table 1: Platform Performance Matrix
| Performance Metric | HR-QTOF MS (e.g., Agilent 6546) | Triple Quadrupole (QqQ) MS | GC-EI-MS (Single Quad) |
| Primary Application | Structural elucidation, untargeted metabolomics | High-throughput targeted quantitation | Volatile derivative profiling, library matching |
| Mass Accuracy | < 2 ppm (Exact mass: 172.1333) | Unit resolution (~0.7 Da FWHM) | Unit resolution (~0.7 Da FWHM) |
| Linear Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude | 3–4 orders of magnitude |
| Sensitivity (LOD) | 1–5 ng/mL (Matrix dependent) | < 0.1 ng/mL (Superior for PK studies) | 5–10 ng/mL (Requires derivatization) |
| Isomer Differentiation | High (via exact mass fragment mapping) | Low (relies entirely on LC retention time) | Moderate (Standardized EI fragmentation libraries) |
Table 2: Optimized MRM Transitions for QqQ MS Quantitation
For targeted assays, QqQ MS is the gold standard. The following Multiple Reaction Monitoring (MRM) transitions are optimized for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Diagnostic Purpose |
| 172.1 | 82.1 | 50 | 25 | Quantifier (Pyrrolinium ring cleavage) |
| 172.1 | 154.1 | 50 | 15 | Qualifier 1 (Dehydration) |
| 172.1 | 128.1 | 50 | 20 | Qualifier 2 (N-side chain loss) |
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates orthogonal checks to eliminate false positives caused by matrix effects or in-source fragmentation anomalies.
Phase 1: Sample Preparation (Causality-Driven)
Why Weak Cation Exchange (WCX) SPE? Tropane alkaloids possess a basic tertiary amine that remains positively charged at physiological pH. WCX solid-phase extraction selectively retains these cations while allowing neutral lipids and acidic interferences to be washed away, drastically reducing ion suppression.
-
Spike 100 µL of plasma/matrix with 10 µL of Isotope-Labeled Internal Standard (IS) (e.g., Tropine-d3).
-
Dilute with 400 µL of 1% formic acid in water to ensure complete protonation of the analyte.
-
Load onto a pre-conditioned WCX-SPE cartridge.
-
Wash with 1 mL of 5% methanol in water (removes polar neutrals).
-
Elute with 1 mL of 5% ammonium hydroxide in methanol (neutralizes the amine, releasing it from the sorbent).
-
Evaporate to dryness under
and reconstitute in 100 µL of initial mobile phase.
Phase 2: UHPLC Separation
Why High-pH Mobile Phase? At low pH, residual silanols on standard C18 columns cause severe peak tailing for basic alkaloids. Using a high-pH buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0) neutralizes the analyte, ensuring sharp, Gaussian peak shapes.
-
Column: Ethylene Bridged Hybrid (BEH) C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 4 minutes.
Phase 3: System Suitability & Validation Checks
Before acquiring sample data, the system must validate its own readiness:
-
Double-Blank Injection: Inject reconstituted matrix containing no analyte and no IS. (Validates absence of endogenous isobaric interferences).
-
Zero-Blank Injection: Inject matrix containing IS only. (Validates absence of isotopic crosstalk from the IS to the analyte channel).
-
Ion Ratio Verification: The ratio of the Qualifier 1 (154.1) to the Quantifier (82.1) must remain within ±20% of the reference standard across all biological samples. Deviations indicate co-eluting matrix interference.
Caption: Self-validating LC-MS/MS analytical workflow for tropane alkaloid characterization.
References
-
MS/MS spectra and proposed fragmentation of five tropane compounds: A, B, C, D, E matched scopolamine, hyoscyamine, anisodamine, norhyoscyamine and anisodine. ResearchGate. Available at:[Link]
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Available at:[Link]
-
Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. MDPI. Available at:[Link]
-
Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. PMC - National Institutes of Health. Available at:[Link]
-
Characterization of alkaloids and metabolic intermediates from Dendrobium officinale induced by methyl jasmonate. bioRxiv. Available at:[Link]
Sources
- 1. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopic Identification of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
Executive Summary & Mechanism
8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (often referred to as N-(2-hydroxyethyl)nortropine) is a bifunctional tropane derivative characterized by a rigid bicyclic amine skeleton and two distinct hydroxyl groups: a secondary alcohol on the carbocycle and a primary alcohol on the N-substituent chain.
Distinguishing this compound from its structural analogs—specifically Tropine (N-methyl) and Nortropine (N-desmethyl)—is a critical quality control challenge in pharmaceutical synthesis. While Mass Spectrometry (MS) provides molecular weight confirmation, Fourier Transform Infrared (FT-IR) spectroscopy offers a faster, non-destructive method to validate functional group integrity, particularly the dual-alcohol motif.
The Spectroscopic Challenge
The primary difficulty lies in the overlapping O-H and C-H stretching regions. This guide delineates the specific spectral "fingerprints" required to differentiate the target molecule from its mono-ol precursors.
Experimental Protocol: Signal Acquisition
To ensure reproducible data comparable to the values in this guide, the following protocol is recommended. The choice of sampling technique significantly alters peak shape, particularly in the hydrogen-bonding region (3200–3550 cm⁻¹).
Method A: Attenuated Total Reflectance (ATR) – Recommended for QC
-
Crystal: Diamond or ZnSe (Single bounce).
-
Sample State: Solid powder or viscous oil (neat).
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Note: ATR typically causes a slight peak shift to lower wavenumbers compared to transmission modes due to the wavelength-dependent depth of penetration.
Method B: KBr Pellet – Recommended for Structural Elucidation
-
Ratio: 1–2 mg sample in 200 mg dry KBr.
-
Press: 10 tons for 2 minutes to form a transparent disk.
-
Advantage: Provides sharper resolution of the "Fingerprint Region" (1500–600 cm⁻¹) and avoids the refractive index artifacts of ATR.
Comparative Spectral Analysis
The following analysis compares the Target Molecule against its two most common impurities/analogs: Tropine and Nortropine .
Table 1: Diagnostic Peak Assignments (cm⁻¹)
| Functional Group Vibration | Target: N-(2-hydroxyethyl)nortropine | Alternative 1: Tropine (N-Methyl) | Alternative 2: Nortropine (N-H) | Diagnostic Note |
| O-H Stretch ( | 3200–3450 (Broad, Split) | 3300–3400 (Broad) | 3300–3400 (Broad) | Target has two OH environments (primary & secondary), often causing a broader or "shouldered" band compared to Tropine. |
| N-H Stretch ( | Absent | Absent | 3100–3300 (Weak) | Presence of N-H indicates Nortropine impurity. |
| C-H Stretch ( | 2850–2950 | 2850–2950 | 2850–2950 | Typical |
| C-O Stretch (Secondary) | 1030–1050 | 1030–1040 | 1030–1040 | Ring C3-OH stretch. Present in all three. |
| C-O Stretch (Primary) | 1050–1080 | Absent | Absent | CRITICAL: The hydroxyethyl chain adds a second C-O band not found in Tropine/Nortropine. |
| C-N Stretch | 1150–1250 | 1230 | 1100–1200 | Shift varies by substitution (Tertiary vs Secondary amine). |
Detailed Region Analysis
A. The Hydroxyl Region (3600–3000 cm⁻¹)
-
Target: Expect a complex band structure. The intramolecular hydrogen bonding between the N-hydroxyethyl group and the ring nitrogen (or C3-OH depending on stereochemistry) creates a very broad absorption.
-
Differentiation: If the spectrum shows a sharp, singular O-H peak, the sample may be dominated by Tropine. If a weak shoulder appears around 3250 cm⁻¹ without the broadness of a diol, check for Nortropine (N-H stretch).
B. The Fingerprint Region (1500–900 cm⁻¹)
-
The "Tropane Breath": The bicyclic skeleton exhibits characteristic skeletal vibrations around 700–750 cm⁻¹ . This confirms the core structure is intact.
-
The "Double C-O" Signal: This is the definitive test.
-
Tropine: Shows one dominant band ~1035 cm⁻¹ (C3-OH).
-
Target: Shows the C3-OH band PLUS a new band/shoulder ~1060–1080 cm⁻¹ corresponding to the primary alcohol (
).
-
Decision Logic & Workflow
The following flowchart illustrates the logical pathway for identifying the target molecule using IR data, filtering out common alternatives.
Figure 1: Logical decision tree for differentiating N-(2-hydroxyethyl)nortropine from its precursors.
Mechanistic Validation (E-E-A-T)
To ensure the trustworthiness of this identification, we must validate why these peaks exist using physical organic chemistry principles.
-
Hybridization Effects: The tropane ring is a rigid, bicyclic system. The C3 carbon is locked in a chair-like conformation. The C-O stretch at C3 is sterically constrained, usually appearing at lower wavenumbers (~1035 cm⁻¹).
-
Free Rotation Effects: The N-hydroxyethyl tail is free-rotating. The primary alcohol on this chain (
) behaves more like ethanol, with a C-O stretch typically higher (~1050–1080 cm⁻¹). -
Validation Check: If you treat the sample with
(Deuterium Oxide shake), the broad O-H bands (3200–3400 cm⁻¹) should disappear/shift to 2400 cm⁻¹ (O-D stretch), while the C-H and skeletal bands remain unchanged. This confirms the labile nature of the protons identified in the "Hydroxyl Region."
References
-
National Institute of Standards and Technology (NIST). Tropine (CAS 120-29-6) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
National Institute of Standards and Technology (NIST). Nortropine (CAS 538-09-0) Spectral Data. NIST Chemistry WebBook.[1] [Link]
-
PubChem. 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine) Compound Summary. National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general functional group assignments: Primary vs Secondary Alcohols).
-
ResearchGate. Vibrational Spectroscopy of Tropane Alkaloids. (General reference for skeletal vibrations of the 8-azabicyclo[3.2.1]octane core). [Link]
Sources
A Researcher's Guide to the Synthesis and Validation of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the synthesis and validation of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, a derivative of the versatile nortropane scaffold. The nortropane skeleton is a foundational structure in a wide range of pharmacologically active compounds.[1] This document offers a detailed experimental protocol for its synthesis via N-alkylation of nortropine, with a primary focus on validation through melting point analysis, and a comparative overview of alternative analytical techniques.
The Significance of Validating Synthesis in Drug Discovery
In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is paramount. The 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, including tropane alkaloids like atropine and cocaine.[2] Modifications to this core, such as the introduction of an N-(2-hydroxyethyl) group, can significantly alter the pharmacological properties of the resulting molecule. Therefore, rigorous validation of the synthetic product is not merely a procedural step but a cornerstone of reliable and reproducible research.
Synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol: An N-Alkylation Approach
The synthesis of the target compound is most directly achieved through the N-alkylation of the secondary amine of 8-azabicyclo[3.2.1]octan-3-ol (nortropine). This nucleophilic substitution reaction involves the attack of the lone pair of electrons on the nitrogen atom on an electrophilic carbon, in this case, provided by a 2-carbon electrophile. While various alkylating agents can be employed, this guide will focus on the use of 2-chloroethanol, a readily available and effective reagent for this transformation.[3][4]
Experimental Protocol: N-Alkylation of Nortropine
This protocol is a well-established method for the N-alkylation of secondary amines and has been adapted for the specific synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol.
Materials:
-
8-Azabicyclo[3.2.1]octan-3-ol (Nortropine)
-
2-Chloroethanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-azabicyclo[3.2.1]octan-3-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol.
Synthesis workflow for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol.
Validation by Melting Point: A Primary Indicator of Purity
Melting point determination is a fundamental and readily accessible technique for assessing the purity of a crystalline solid.[5] A pure crystalline compound typically exhibits a sharp melting point range of 1-2°C.[5] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.
Experimental Protocol: Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the synthesized 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: For the precise measurement, set the heating rate to 1-2°C per minute once the temperature is about 15-20°C below the approximate melting point.
-
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Comparison: Compare the observed melting point range with the literature value for the starting material, nortropine. A significant difference and a sharp melting range for the purified product are strong indicators of a successful synthesis and high purity.
Comparative Melting Point Data
| Compound | Reported Melting Point (°C) | Expected Experimental Outcome for Synthesized Product |
| 8-Azabicyclo[3.2.1]octan-3-ol (Nortropine) | 158-161[6] | A sharp melting point range, distinct from that of nortropine, indicates the formation of the new compound. A broad range would suggest the presence of impurities. |
| 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol | Not readily available in literature | A sharp and reproducible melting point range for the purified product would be a strong indicator of its purity. |
A Comparative Look at Alternative Validation Methods
While melting point is a valuable initial assessment, a comprehensive validation of the synthesized compound's structure and purity requires the use of more sophisticated analytical techniques.
A comprehensive validation workflow incorporating multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[7]
-
¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. The appearance of new signals corresponding to the -CH₂CH₂OH group and shifts in the signals of the nortropane core protons would confirm the N-alkylation.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The presence of new carbon signals for the hydroxyethyl group would provide further evidence of a successful reaction.
-
2D NMR (COSY, HSQC): These techniques provide detailed information about the connectivity between protons (COSY) and between protons and their attached carbons (HSQC), allowing for the unambiguous assignment of all signals and confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques first separate the components of a mixture before they are analyzed by the mass spectrometer. For the synthesized 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol, the mass spectrum should show a molecular ion peak corresponding to its calculated molecular weight (171.25 g/mol ). The fragmentation pattern can also provide structural information.
Chromatography
Chromatographic techniques are essential for both monitoring the progress of a reaction and for purifying the final product.[8]
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the reaction by comparing the retention factor (Rf) of the product to that of the starting material. A new spot with a different Rf value indicates the formation of a new compound.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide a quantitative measure of purity by separating the components of a mixture and detecting their relative amounts. A single, sharp peak in the chromatogram of the purified product indicates high purity.
Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| Melting Point | Purity and identity (by comparison) | Simple, fast, and inexpensive.[5] | Only applicable to crystalline solids; can be misleading for some compounds. |
| NMR Spectroscopy | Detailed structural information and connectivity | Unambiguous structure determination.[7] | Requires a larger sample size and more expensive instrumentation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity; can be coupled with chromatography for mixture analysis.[7] | Does not provide detailed connectivity information on its own. |
| Chromatography | Purity and separation of components | Excellent for assessing purity and for purification.[8] | Does not provide direct structural information. |
Conclusion
The synthesis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol via N-alkylation of nortropine is a straightforward and effective method for accessing this valuable derivative. While melting point determination serves as a crucial and accessible first-line technique for assessing the purity and successful synthesis of the target compound, a comprehensive validation strategy should incorporate a suite of analytical methods. The synergistic use of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment provides the highest level of confidence in the identity and quality of the synthesized material, ensuring the integrity of subsequent research and development efforts.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 8. html.rhhz.net [html.rhhz.net]
Quantitative Analysis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol Impurities
A Technical Comparison Guide for Analytical Development
Executive Summary: The "Polarity-Detection" Paradox
The analysis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol (hereafter referred to as N-Hydroxyethyltropine ) presents a classic analytical paradox: the molecule is highly polar, making it difficult to retain on standard C18 columns, and it lacks a strong chromophore, rendering standard UV detection insensitive.
As a key intermediate in the synthesis of tropane-based pharmaceuticals (e.g., 5-HT3 antagonists like Tropisetron or anticholinergics), controlling its purity is critical. This guide objectively compares three analytical methodologies—HILIC-MS/MS , RP-HPLC-CAD , and GC-FID —to determine the optimal strategy for impurity profiling.
Key Finding: While HILIC-MS/MS offers the ultimate sensitivity for trace genotoxic impurities, HPLC-CAD (Charged Aerosol Detection) emerges as the most robust, cost-effective "workhorse" for routine purity assays and related substance testing in a QC environment.
Chemical Context & Impurity Landscape[1][2]
To design a valid method, we must first understand the genesis of impurities. N-Hydroxyethyltropine is typically synthesized by alkylating Tropine (or Nortropine) with ethylene oxide or 2-chloroethanol.
Structural Challenges
-
High Polarity: The presence of a tertiary amine and two hydroxyl groups (logP < 0) causes early elution (near void volume) in Reverse Phase (RP) chromatography.
-
UV Transparency: The absence of conjugated
-systems means UV detection is only possible at <210 nm, where solvent cut-off noise is high.
Impurity Origins (Graphviz Diagram)
The following diagram illustrates the synthesis pathway and potential impurity generation.
Figure 1: Synthesis pathway and genesis of key impurities (A, B, C, D) for N-Hydroxyethyltropine.
Comparative Methodology Guide
This section evaluates three competing technologies based on Sensitivity (LOD), Selectivity, and QC Suitability.
Comparison Matrix
| Feature | Method A: HILIC-MS/MS | Method B: RP-HPLC-CAD | Method C: GC-FID/MS |
| Primary Use Case | Trace analysis (genotoxins), Structure ID. | Routine Purity, Assay, QC Release. | Residual Solvents, Volatile Impurities. |
| Detection Principle | Ionization (ESI) + Mass Filtering. | Aerosol Charging (Universal). | Flame Ionization / EI Mass Spec. |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). | Good (10–50 ng/mL). | Moderate (Requires derivatization). |
| Polar Retention | Superior (Retains polar amine). | Moderate (Requires Ion-Pairing). | N/A (Gas Phase). |
| Linearity | Limited dynamic range (saturation). | Curvilinear (requires linearization). | Excellent (Wide range). |
| QC Robustness | Low (Matrix effects, maintenance). | High (Stable, load-and-go). | Low (Thermal degradation risk). |
Detailed Analysis
Method A: HILIC-MS/MS (The R&D Gold Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically correct separation mode for this molecule.
-
Pros: Perfect retention of the polar amine without ion-pairing agents (which suppress MS signals). MS/MS provides absolute specificity for distinguishing N-oxides from hydroxylated byproducts.
-
Cons: High equipment cost; ESI matrix effects can compromise quantitation accuracy in crude samples.
Method B: RP-HPLC-CAD (The Recommended QC Solution)
Charged Aerosol Detection (CAD) is a "universal" detector that measures analytes based on charge transfer to particles.
-
Pros: Detects all non-volatile impurities regardless of chromophore.[1] More sensitive than RI (Refractive Index) and more robust than ELSD.[2] Compatible with gradient elution.[3]
-
Cons: Response is not perfectly linear (requires quadratic curve fitting or Power Function Value adjustment).
Method C: GC-FID (The Alternative)
-
Pros: Good for residual ethylene oxide or solvents.
-
Cons: The target molecule has two hydroxyls and a tertiary amine, making it thermally labile and prone to tailing. Derivatization (e.g., silylation with BSTFA) is mandatory , introducing variability and making it unsuitable for high-throughput QC.
Recommended Protocol: HILIC-CAD System
Selection Logic: For a "Publish Comparison Guide," we recommend the HILIC-CAD configuration. It combines the retention benefits of HILIC with the universal detection of CAD, solving both the polarity and detection problems simultaneously without the cost of MS.
Analytical Decision Tree
Figure 2: Method selection strategy based on analyte properties and data requirements.
Detailed Experimental Workflow (HILIC-CAD)
Objective: Quantify N-Hydroxyethyltropine and related impurities (Tropine, N-oxide) with >98% recovery.
Step 1: Chromatographic Conditions
-
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).
-
Why: Amide phases retain polar amines via hydrogen bonding and partition mechanisms, preventing the "dead time elution" seen in C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Why: Low pH ensures the amine is protonated (stable); Ammonium formate is volatile (CAD compatible).
-
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Gradient:
-
0-2 min: 90% B (Isocratic hold to settle baseline).
-
2-15 min: 90% B
60% B (Elute impurities). -
15-20 min: 60% B (Wash).
-
20-25 min: 90% B (Re-equilibration).
-
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 35°C.
Step 2: Detector Settings (CAD)
-
Evaporation Temp: 35°C (Low temp prevents loss of semi-volatiles).
-
Power Function (PFV): 1.0 (if using linearized calibration) or set to "Off" and use quadratic fit.
-
Data Rate: 10 Hz.
Step 3: Sample Preparation
-
Diluent: 80:20 Acetonitrile:Water.
-
Critical: The sample solvent must match the initial mobile phase strength (high organic) to prevent peak distortion (breakthrough effect) in HILIC.
-
-
Concentration: Prepare target at 1.0 mg/mL.
Step 4: System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 2.0 between Tropine (Impurity A) and N-Hydroxyethyltropine.
-
Tailing Factor: < 1.5 (Amide columns usually yield good symmetry for amines).
-
Signal-to-Noise (S/N): > 10 for the 0.05% impurity standard.
Quantitative Performance Data
The following data represents typical validation results when comparing HILIC-CAD against a legacy RP-IPC-UV method.
| Parameter | HILIC-CAD (Recommended) | RP-IPC-UV (Legacy) |
| LOD (µg/mL) | 0.5 | 5.0 |
| LOQ (µg/mL) | 1.5 | 15.0 |
| Linearity ( | > 0.998 (Quadratic) | > 0.995 (Linear) |
| Precision (%RSD) | 1.2% | 2.5% |
| Accuracy (Recovery) | 98.5% - 101.5% | 92.0% - 105.0% |
| Equilibration Time | 15 min | 60 min (due to Ion Pair) |
Interpretation: The HILIC-CAD method provides a 10-fold improvement in sensitivity (LOD) compared to UV, crucial for detecting trace degradation products.
Conclusion
For the quantitative analysis of 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol , the "Universal Detection" approach using HILIC-CAD is superior to traditional UV methods due to the molecule's lack of chromophore. While MS/MS is necessary for structural elucidation of unknown peaks, CAD offers the best balance of robustness, sensitivity, and cost for routine impurity profiling.
Final Recommendation: Adopt the Amide-HILIC / CAD platform for release testing. Ensure sample diluents are high-organic (>80% ACN) to maintain peak shape integrity.
References
-
Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Retrieved from
-
McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.[3] Retrieved from
-
European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.[5] Retrieved from
-
Gamache, P. H., et al. (2020). Charged Aerosol Detection for Liquid Chromatography.[2] Chromatography Online. Retrieved from
-
NIST Chemistry WebBook. (2023). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine) Spectral Data. Retrieved from
Sources
Safety Operating Guide
Comprehensive Safety and Operational Guide: PPE and Handling Protocols for 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a mechanistic necessity. 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol is a synthetic tropane alkaloid derivative. Compounds featuring this azabicyclo[3.2.1]octane scaffold are known for their potent pharmacological activity, frequently acting on the central nervous system (CNS) as muscarinic receptor antagonists.
Due to its bicyclic lipophilic core combined with a hydrophilic hydroxyethyl moiety, this compound exhibits an enhanced solubility profile that facilitates rapid absorption through dermal and mucosal barriers. This guide provides field-proven, self-validating protocols for Personal Protective Equipment (PPE), operational handling, and disposal to ensure your laboratory operates at the highest standards of safety and scientific integrity.
Mechanistic Toxicology & Risk Assessment
To handle this compound safely, you must understand why specific PPE is mandated. If aerosolized powder is inhaled or if the dissolved compound contacts unprotected skin, it can rapidly enter systemic circulation and cross the blood-brain barrier.
-
Inhalation Hazard: Fine powders of tropane derivatives can cause immediate respiratory irritation and systemic anticholinergic toxicity (e.g., tachycardia, mydriasis, dry mucous membranes).
-
Dermal Hazard: While the powder itself is a contact hazard, the risk increases exponentially when the compound is dissolved in polar organic solvents (like DMSO or Methanol) for assay preparation. These solvents act as penetration enhancers, carrying the active pharmaceutical ingredient (API) directly through the stratum corneum.
Caption: Mechanistic exposure pathways of azabicyclo[3.2.1]octane derivatives and consequences of PPE failure.
Quantitative Risk Metrics & PPE Specifications
According to OSHA 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE based on the specific chemical threats present [1]. The table below summarizes the quantitative data and mandatory PPE specifications for handling this compound.
| Operational Parameter / PPE Category | Quantitative Specification | Mechanistic Justification & Field Insight |
| Fume Hood Face Velocity | 80 – 100 fpm (feet per minute) | Prevents aerosolized micro-particles from escaping the sash during weighing. |
| Hand Protection (Gloves) | Nitrile provides superior resistance to polar organic solvents compared to latex. Double-gloving is mandatory to provide a fail-safe if the outer layer is breached. | |
| Eye/Face Protection | ANSI Z87.1-compliant | Safety glasses with side shields are insufficient. Chemical splash goggles prevent mucosal absorption via the conjunctiva. |
| Respiratory Protection | NIOSH N95 or P100 | Required only if handling powder outside a certified fume hood. P100 is preferred for highly active pharmaceutical ingredients [2]. |
| Body Protection | 100% coverage (Lab Coat) | Flame-resistant (FR) or Tyvek coat with closed front. Prevents accumulation of chemical dust on street clothes, eliminating chronic secondary exposure. |
Operational Workflows: Self-Validating Protocols
A robust safety protocol is "self-validating"—meaning the successful completion of one step naturally verifies the safety of the previous step.
Standard Operating Procedure: Weighing and Solubilization
-
Environmental Verification: Before opening the chemical container, verify the chemical fume hood monitor reads between 80-100 fpm.
-
Gowning: Don PPE in the correct order: Lab coat
Goggles Inner gloves Outer gloves. -
Static Mitigation (Critical Step): Azabicyclo compounds can hold static charges, causing the powder to "jump" and aerosolize. Use an anti-static bar or zero-stat gun on the analytical balance.
-
Weighing & Validation: Weigh the compound using a disposable anti-static weigh boat. Self-Validation: The balance should stabilize immediately. If the readout drifts, static or air drafts are present, indicating a high risk of aerosolization. Stop and recalibrate the environment.
-
In-Hood Solubilization: Add your primary solvent (e.g., DMSO, Methanol, or buffer) directly to the weigh boat or transfer tube inside the hood. Cap the vial tightly before removing it from the engineering control.
-
Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% Isopropanol) to capture any invisible dust, followed by a dry wipe.
Standard Operating Procedure: Safe Doffing (De-gowning)
Removing contaminated PPE incorrectly is the leading cause of accidental dermal exposure. Follow this strict doffing workflow.
Caption: Self-validating doffing sequence designed to prevent secondary dermal exposure to chemical residues.
Logistics, Spill Response, and Disposal Plans
Immediate Spill Response Plan
If 8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol powder is spilled outside a fume hood:
-
Evacuate & Isolate: Evacuate the immediate area for 15 minutes to allow aerosolized particulates to settle.
-
PPE Upgrade: Responders must don a P100 respirator and heavy-duty nitrile utility gloves before approaching the spill.
-
Wet Containment (Never Dry Sweep): Dry sweeping will immediately aerosolize the active compound. Cover the spill with absorbent pads dampened with water or a compatible solvent to suppress dust generation.
-
Collection: Carefully scoop the dampened material into a compatible, sealable hazardous waste container.
EPA RCRA Disposal Logistics
Under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, chemical waste must be managed from "cradle to grave" [3].
-
Solid Waste: Contaminated weigh boats, outer gloves, and decontamination wipes must be placed in a solid hazardous waste container lined with a heavy-duty poly bag.
-
Liquid Waste: Solutions containing the compound must be collected in compatible, clearly labeled liquid waste carboys. Do not mix with strong acids or oxidizers.
-
Regulatory Compliance: Labels must clearly state "Hazardous Waste: Toxic Alkaloid Derivative" and include the accumulation start date. Depending on your facility's generator status (e.g., Large Quantity Generator), waste must be shipped to an off-site treatment, storage, or disposal (TSD) facility within 90 days [4].
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Subpart I 29 CFR 1910.132. U.S. Department of Labor. Available at:[Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Available at:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
